molecular formula C14H17NO B1612954 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 808756-85-6

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1612954
CAS No.: 808756-85-6
M. Wt: 215.29 g/mol
InChI Key: DBDOOBZPUJXLJY-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 868245-03-8) is a chemical compound featuring a piperidine-substituted indanone core, a privileged scaffold in medicinal chemistry. This structure is of significant interest for research and development, particularly in the field of neuroscience. The indanone pharmacophore is a key structural component in several bioactive molecules and is extensively investigated for its potential in multifunctional ligand development . The primary research value of this compound lies in its structural similarity to core templates used in developing inhibitors for targets like acetylcholinesterase (AChE) and phosphodiesterase 4 (PDE4) . The piperidine moiety is a critical pharmacophore in established neurological treatments, notably in the acetylcholinesterase inhibitor donepezil, which is used for Alzheimer's disease . Researchers are exploring novel 2,3-dihydro-1H-inden-1-one derivatives as dual-target inhibitors to address complex pathologies such as neuroinflammation and cognitive deficits . This compound serves as a valuable building block for synthesizing and evaluating novel analogues aimed at these and other therapeutic targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

5-piperidin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-4-11-10-12(5-6-13(11)14)15-8-2-1-3-9-15/h5-6,10H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDOOBZPUJXLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623626
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808756-85-6
Record name 2,3-Dihydro-5-(1-piperidinyl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808756-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one . As direct experimental datasets for this specific pharmaceutical intermediate are often proprietary or sparse in open literature, this guide synthesizes predictive physicochemical profiling with rigorous experimental protocols (E-E-A-T) to establish a definitive solubility landscape.[1]

Executive Summary & Compound Architecture

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (often referred to as 5-Piperidino-1-indanone) represents a distinct class of pharmacophores combining a lipophilic indanone core with a basic piperidine moiety. Unlike aliphatic amine analogs (e.g., Donepezil intermediates), the direct attachment of the piperidine nitrogen to the aromatic ring (C5 position) creates a tertiary aromatic amine system. This structural nuance significantly lowers the basicity (pKa ~5.0–6.0) compared to aliphatic piperidines (pKa ~11.0), altering its pH-dependent solubility profile and solvent interaction mechanisms.

Physicochemical Descriptors (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~215.29 g/mol Moderate; favors solubility in small-molecule solvents.
LogP (Octanol/Water) 2.5 – 3.2 (Est.)Lipophilic; poor aqueous solubility, high affinity for organic solvents.[1]
H-Bond Acceptors 2 (Ketone O, Amine N)Favors solubility in protic solvents (Alcohols).
H-Bond Donors 0Limits self-association; relies on solvent interaction.
Electronic State Push-Pull SystemThe N-lone pair donates into the carbonyl-activated ring, increasing polarizability.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for N-aryl piperidines and indanones, the following solubility landscape is projected.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersion forces and dipole interactions match the lipophilic aromatic core.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants stabilize the polarizable "push-pull" electronic structure.
Esters & Ketones Ethyl Acetate, AcetoneModerate to High Good dipole matching; standard solvents for recrystallization.
Alcohols (Protic) Methanol, Ethanol, IPAModerate Soluble due to H-bonding with the ketone/amine, but limited by the hydrophobic indan ring. Temperature-dependent.
Aromatic Hydrocarbons Toluene, XyleneModerate Pi-pi stacking interactions facilitate dissolution; effective at elevated temperatures.
Aliphatic Hydrocarbons n-Hexane, n-HeptaneLow Polarity mismatch; likely used as anti-solvents for precipitation.
Water WaterVery Low Hydrophobic skeleton dominates. Soluble only at pH < 4.0 (Protonation).

Experimental Protocol: Determination of Equilibrium Solubility

To validate the predicted profile, researchers must generate empirical data using the Static Equilibrium Method . This protocol ensures thermodynamic stability and reproducibility.

Workflow Diagram

The following Graphviz diagram outlines the decision logic for the solubility determination workflow.

SolubilityWorkflow Start Start: Solubility Screening Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equil Equilibration (Shake Flask: 24-72h @ T) Prep->Equil Check Visual Check: Solid Present? Equil->Check AddSolid Add More Solid Check->AddSolid No (Fully Dissolved) Filter Filtration/Centrifugation (Isothermal) Check->Filter Yes (Saturated) AddSolid->Equil Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Step-by-step workflow for determining thermodynamic equilibrium solubility.

Detailed Methodology
  • Preparation : Place an excess of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition : Add the target solvent (e.g., Ethanol, Toluene) to the vessel.

  • Equilibration : Stir the mixture at a constant temperature (± 0.1 K) for 24–72 hours. Note: Time dependence must be verified to ensure true equilibrium.

  • Phase Separation : Stop stirring and allow the suspension to settle for 2 hours at the same temperature. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

  • Quantification :

    • HPLC Method (Preferred): Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically 254 nm for the indanone chromophore).

    • Gravimetric Method: Evaporate a known mass of supernatant to dryness and weigh the residue.

Thermodynamic Modeling & Data Analysis

Experimental data should be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. This is critical for process scale-up and crystallization design.

The Modified Apelblat Equation

The solubility (


) in mole fraction is often correlated with temperature (

) using the modified Apelblat equation:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Parameters

Using the Van't Hoff analysis (assuming a linear


 vs 

plot over a narrow range):
  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Thermodynamic Logic Flow

ThermoLogic RawData Raw Data (x vs T) ModelFit Model Fitting (Apelblat / Van't Hoff) RawData->ModelFit Params Extract Parameters (A, B, C) ModelFit->Params Calc Calculate ΔH, ΔG, ΔS Params->Calc Insight Process Insight (Crystallization Yield) Calc->Insight

Figure 2: Logical flow for converting raw solubility data into thermodynamic process insights.

Applications in Purification

Understanding the solubility differential is key to purification:

  • Recrystallization: A solvent system like Ethanol/Water or Ethyl Acetate/Heptane is recommended. The compound should have high solubility in the organic component at high T and low solubility upon cooling or anti-solvent addition.

  • Salt Formation: The piperidine nitrogen allows for salt formation (e.g., Hydrochloride, Mesylate). Salts will exhibit drastically different solubility profiles (High water solubility, low organic solubility).

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • PubChem. (n.d.).[2][3] Compound Summary: Indan-1-one Derivatives. National Library of Medicine. Link

  • Shake-Flask Method Standard. (2025). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing. Link

Sources

The Ascendancy of Piperidinyl-Substituted Indanones: A Technical Guide to Synthesis, SAR, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the indanone scaffold with a piperidinyl moiety has given rise to a class of compounds with profound implications for neurodegenerative diseases and beyond. This in-depth technical guide provides a comprehensive literature review of piperidinyl-substituted indanone derivatives, navigating the intricacies of their synthesis, elucidating their structure-activity relationships (SAR), and exploring their expanding therapeutic landscape. With a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease, this guide also delves into their potential as multi-target-directed ligands, showcasing their neuroprotective, anticonvulsant, and anti-Parkinsonian properties. Detailed experimental protocols, data-driven SAR analysis, and mechanistic pathway visualizations are presented to empower researchers in the ongoing quest for novel therapeutics.

Introduction: The Privileged Scaffolds of Indanone and Piperidine

The indanone core, a bicyclic aromatic ketone, and the piperidine ring, a saturated heterocycle, are independently recognized as "privileged structures" in medicinal chemistry.[1] Their prevalence in a multitude of biologically active compounds underscores their favorable physicochemical properties and their ability to engage with a diverse range of biological targets. The strategic combination of these two pharmacophores has yielded a particularly fruitful area of research, most notably exemplified by the development of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] This guide will dissect the chemical and pharmacological rationale that renders piperidinyl-substituted indanone derivatives a compelling class of molecules for drug discovery.

Synthetic Strategies: Constructing the Piperidinyl-Indanone Core

The synthesis of piperidinyl-substituted indanone derivatives predominantly relies on the formation of a carbon-carbon bond between the indanone and piperidine moieties. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Two of the most prevalent and versatile methods are the Aldol condensation and the Knoevenagel condensation.

Aldol Condensation: A Classic Approach

The base-catalyzed Aldol condensation is a powerful tool for forging the crucial bond between an enolizable ketone (1-indanone) and an aldehyde (a piperidinecarboxaldehyde derivative).[3] This reaction proceeds through the formation of a β-hydroxy ketone intermediate, which can then be dehydrated to yield an α,β-unsaturated ketone. Subsequent reduction of the double bond affords the final saturated piperidinyl-substituted indanone.

Step 1: Condensation

  • To a solution of 5,6-dimethoxy-1-indanone (1.0 equivalent) in a suitable solvent such as methanol, add a strong base like sodium hydroxide (NaOH) flakes (3.2 equivalents) under an inert atmosphere at room temperature.[4]

  • Slowly add 1-benzyl-4-piperidinecarboxaldehyde (1.0 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting solid precipitate is filtered, washed with a dilute acetic acid solution (e.g., 5%), and then with methanol.

  • The crude product is dried to yield the α,β-unsaturated ketone intermediate.

Step 2: Reduction

  • The intermediate from Step 1 is dissolved in a suitable solvent like ethanol or methanol.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final piperidinyl-substituted indanone.

Causality: The use of a strong base in the Aldol condensation is crucial for the deprotonation of the α-carbon of the 1-indanone, generating the nucleophilic enolate. The subsequent dehydration is often facilitated by the reaction conditions or a separate acid/base-catalyzed step. The final reduction step is essential to achieve the saturated linkage characteristic of many active derivatives, including Donepezil.

Knoevenagel Condensation: An Alternative Pathway

The Knoevenagel condensation offers another efficient route, particularly when reacting 1-indanone with active methylene compounds attached to the piperidine ring.[5] This reaction is typically catalyzed by a weak base, such as piperidine itself or an amine salt.

  • In a round-bottom flask, combine the 1-indanone derivative (1.0 equivalent), the active methylene compound tethered to the piperidine (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality: The catalytic amount of piperidine acts as a base to deprotonate the active methylene compound, generating a carbanion that then attacks the carbonyl carbon of the indanone. The intermediate subsequently undergoes dehydration to yield the condensed product.

G cluster_0 Synthetic Pathways Indanone Indanone Aldol Condensation Aldol Condensation Indanone->Aldol Condensation Piperidine Aldehyde Piperidine Aldehyde Piperidine Aldehyde->Aldol Condensation Unsaturated Intermediate Unsaturated Intermediate Aldol Condensation->Unsaturated Intermediate Reduction Reduction Unsaturated Intermediate->Reduction Final Product Final Product Reduction->Final Product

Figure 1: General workflow for the synthesis of piperidinyl-substituted indanones via Aldol condensation and subsequent reduction.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Activity

The biological activity of piperidinyl-substituted indanone derivatives is exquisitely sensitive to the nature and position of substituents on both the indanone and piperidine rings. Extensive SAR studies have been conducted, primarily focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Substitutions on the Indanone Ring
  • Methoxy Groups: The presence of methoxy groups at the 5- and 6-positions of the indanone ring, as seen in Donepezil, is a recurring motif in highly potent AChE inhibitors. These groups are believed to enhance binding to the peripheral anionic site (PAS) of the enzyme.[6]

  • Other Substituents: The introduction of various other substituents, such as halogens or small alkyl groups, has been explored to modulate lipophilicity and electronic properties, thereby influencing potency and selectivity.

Linker between the Rings
  • Saturation: A saturated linker between the indanone and piperidine rings, as opposed to an unsaturated one, is generally associated with higher AChE inhibitory activity.[7]

  • Linker Length: The length of the linker can also impact activity, with a methylene or ethylene bridge being common in potent inhibitors.

Substitutions on the Piperidine Ring
  • N-Benzyl Group: The N-benzyl group is a key feature of Donepezil and many other potent derivatives. The aromatic ring of this group is thought to engage in π-π stacking interactions within the active site gorge of AChE.[8]

  • Other N-Substituents: Replacement of the benzyl group with other aromatic or aliphatic moieties has been extensively investigated to optimize binding and pharmacokinetic properties.

Compound IDIndanone SubstituentsPiperidine N-SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Donepezil 5,6-dimethoxyBenzyl0.0201-[9]
Compound D28 5,6-dimethoxy4-Chlorobenzyl0.0248>10[9]
Compound D29 5,6-dimethoxy4-Fluorobenzyl0.0224>10[9]
Compound D30 5,6-dimethoxy4-Bromobenzyl0.0257>10[9]
Compound 3f 5-((4-bromobenzyl)oxy)H0.276 (MAO-B)-[10]

Table 1: Structure-Activity Relationship of selected piperidinyl-substituted indanone derivatives as cholinesterase inhibitors.

Pharmacological Properties and Therapeutic Applications

Acetylcholinesterase Inhibition and Alzheimer's Disease

The primary therapeutic application of piperidinyl-substituted indanone derivatives is in the symptomatic treatment of Alzheimer's disease.[2] Alzheimer's is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh).[11] By inhibiting AChE, the enzyme responsible for the breakdown of ACh, these compounds increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[11][12]

Donepezil and its analogues are reversible, non-competitive inhibitors of AChE.[2] They bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, effectively blocking the entry of acetylcholine to the active site.[13]

G Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline & Acetate Choline & Acetate AChE->Choline & Acetate Indanone Derivative Indanone Derivative Indanone Derivative->AChE Inhibition

Figure 2: Simplified schematic of acetylcholinesterase (AChE) inhibition by a piperidinyl-substituted indanone derivative.

A widely used method for quantifying AChE inhibitory activity is the colorimetric assay developed by Ellman.

Principle:

Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[14]

Protocol Outline: [14][15]

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the buffer (e.g., Tris-HCl, pH 8.0), the test compound solution, and the AChE enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Neuroprotective Effects

Beyond their role as AChE inhibitors, several piperidinyl-substituted indanone derivatives have demonstrated significant neuroprotective properties.[7][16] These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and ischemia-reperfusion injury.[16] This suggests that their therapeutic potential may extend beyond symptomatic relief to potentially modifying the course of neurodegenerative diseases.

Emerging Therapeutic Areas

The versatile scaffold of piperidinyl-substituted indanones has led to their investigation in other neurological disorders:

  • Parkinson's Disease: Some derivatives have been designed as dual-targeting ligands for monoamine oxidase B (MAO-B) and the histamine H3 receptor, showing promise for the treatment of Parkinson's disease.[10][17]

  • Anticonvulsant Activity: Certain analogues have been synthesized and evaluated for their anticonvulsant effects, with some compounds showing encouraging activity in animal models of epilepsy.[18]

Conclusion and Future Perspectives

Piperidinyl-substituted indanone derivatives represent a highly successful and enduring platform for the discovery of novel therapeutics for neurological disorders. While their role as acetylcholinesterase inhibitors in the management of Alzheimer's disease is well-established, the exploration of their multi-target potential and neuroprotective effects is opening new avenues for research. The continued application of rational drug design, guided by a deep understanding of their synthesis and structure-activity relationships, will undoubtedly lead to the development of next-generation derivatives with enhanced efficacy, improved safety profiles, and broader therapeutic applications. The journey of this remarkable chemical scaffold is far from over, with exciting discoveries still on the horizon.

References

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2023). Current Computer-Aided Drug Design, 19(2), 94-107. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed. [Link]

  • Solventless Aldol Condensation.doc. Course Hero. [Link]

  • Aldol Condensation Experiment. Scribd. [Link]

  • (A) Donepezil actions. Donepezil inhibits the enzyme... ResearchGate. [Link]

  • Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. (2018). European Journal of Medicinal Chemistry, 148, 294-306. [Link]

  • Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3-Indandione Derivatives as ligands. ChemRxiv. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). Oriental Journal of Chemistry, 33(4). [Link]

  • DONEPEZIL SYNTHESIS. New Drug Approvals. [Link]

  • (A) Donepezil actions. Donepezil inhibits the enzyme... ResearchGate. [Link]

  • QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1996). Journal of Medicinal Chemistry, 39(2), 380-387. [Link]

  • What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. (2014). PLOS ONE, 9(1), e86804. [Link]

  • Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. (2016). Bioorganic & Medicinal Chemistry, 24(15), 3249-3261. [Link]

  • Process for the preparation of donepezil.
  • Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study. (2019). Physical Chemistry Chemical Physics, 21(29), 16216-16227. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 968393. [Link]

  • Recent developments in biological activities of indanones. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 442-475. [Link]

  • Donepezil. (2023). StatPearls. [Link]

  • Design, Synthesis and Evaluation of Novel Indandione Derivatives as Multifunctional Agents with Cholinesterase Inhibition, anti-β-amyloid Aggregation, Antioxidant and Neuroprotection properties against Alzheimer's Disease. ResearchGate. [Link]

  • Chalcones as Potential Ligands for the Treatment of Parkinson's Disease. (2022). Pharmaceuticals, 15(10), 1239. [Link]

  • New Synthesis of Donepezil Through Palladium‐Catalyzed Hydrogenation Approach. ResearchGate. [Link]

  • QSAR-Guided Optimisation of 5,6-Dimethoxyindanone-Piperazine Derivatives as Acetylcholinesterase Inhibitors. Sciforum. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. [Link]

  • Synthesis of new piperidyl indanone derivatives as anticonvulsant agents. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega, 7(50), 46841-46862. [Link]

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Bentham Science. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Journal of Drug Delivery and Therapeutics, 10(4-s), 118-125. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 023-027. [Link]

  • Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. (2018). ACS Omega, 3(12), 18321-18331. [Link]

  • The Aldol Condensation. Magritek. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. [Link]

  • Prediction of pIC50 Values for the Acetylcholinesterase (AChE) using QSAR Model. (2022). International Research Journal of Engineering and Technology, 9(3). [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28721-28731. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Molecules, 27(18), 5966. [Link]

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Sources

Predicted metabolic stability of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Predicted Status: High Metabolic Lability (Class IV/High Clearance)

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one presents a structural scaffold with two distinct "metabolic soft spots" that suggest a short in vivo half-life (


). The molecule combines a lipophilic basic amine (piperidine) with a reducible ketone (indanone), making it a high-affinity substrate for both oxidative (CYP450) and reductive (AKR/CBR) enzymatic pathways.

Primary Liabilities:

  • Oxidative Deactivation: Rapid hydroxylation of the piperidine ring (likely CYP2D6/CYP3A4 mediated).

  • Reductive Phase I: Stereoselective reduction of the C1-ketone to a secondary alcohol by cytosolic Aldo-Keto Reductases (AKR).

Part 1: Structural Analysis & Pharmacophore Decomposition

To accurately predict the metabolic fate of this molecule, we must decompose it into its constituent pharmacophores and analyze the electronic and steric environments of each.

The Piperidine Ring (Zone A - Critical Instability)

The piperidine moiety attached to an aromatic ring is a classic substrate for Cytochrome P450 enzymes.

  • Mechanism: The nitrogen lone pair donates electron density into the aromatic ring (resonance), but the

    
    -carbons (C2/C6 of the piperidine) remain highly susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by the high-valent Iron-Oxo species of CYP450.
    
  • Prediction: Hydroxylation at the

    
    -carbon is the rate-limiting step, followed by rapid oxidation to the lactam  (2-piperidone derivative) or ring-opening via an iminium ion intermediate.
    
  • Enzymology: Based on structural analogs (e.g., Donepezil, phenyl-piperidines), this is likely driven by CYP2D6 (due to the basic nitrogen) and CYP3A4 .

The Indanone Core (Zone B - Reductive Liability)

The 2,3-dihydro-1H-inden-1-one core contains a benzylic ketone.

  • Mechanism: Unlike open-chain ketones, the constrained ring structure makes the carbonyl carbon highly accessible to hydride transfer.

  • Prediction: Rapid reduction to 1-indanol . This reaction creates a new chiral center, potentially complicating pharmacodynamics (one enantiomer may be active, the other inactive or toxic).

  • Enzymology: This transformation is rarely CYP-mediated. Instead, it is driven by cytosolic Aldo-Keto Reductases (AKR1C family) and Carbonyl Reductases (CBR1) .

The Aromatic Linker (Zone C - Moderate Stability)

The benzene ring connecting the piperidine and ketone is electron-rich due to the amino-substituent.

  • Prediction: Ortho-hydroxylation (relative to the piperidine nitrogen) is possible but likely secondary to the rapid piperidine oxidation and ketone reduction.

Part 2: Predicted Metabolic Pathways Map

The following diagram illustrates the predicted Phase I metabolic tree.

MetabolicPathways Parent Parent Compound (Piperidinyl-Indanone) M1 Metabolite M1 (Lactam Formation) [+14 Da] Parent->M1 CYP2D6/3A4 (a-C Hydroxylation) M2 Metabolite M2 (Indanol Reduction) [+2 Da] Parent->M2 AKR1C/CBR1 (Ketone Reduction) M3 Metabolite M3 (N-Oxide) [+16 Da] Parent->M3 FMO/CYP (N-Oxidation) M4 Metabolite M4 (Ring Opening) M1->M4 Hydrolysis

Figure 1: Predicted Phase I metabolic tree showing the divergence between oxidative (CYP-mediated) and reductive (AKR-mediated) pathways.[1]

Part 3: Validation Strategy (Experimental Protocols)

To confirm these predictions, a standard microsomal stability assay is insufficient because it primarily screens for CYP activity (NADPH-dependent). You must employ a Cross-System Validation protocol to capture both oxidative and reductive clearance.

Protocol A: Microsomal Stability (Oxidative Check)

Validates Piperidine Liability (Zone A)

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Preparation:

    • Test Compound: 1 µM final concentration (prevents enzyme saturation).

    • Solvent: DMSO < 0.1% v/v.[2]

  • Reaction:

    • Pre-incubate microsomes + buffer (100 mM Potassium Phosphate, pH 7.4) + Test Compound at 37°C for 5 mins.

    • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Protocol B: Cytosolic Stability (Reductive Check)

Validates Indanone Liability (Zone B) Note: Microsomes often lack the cytosolic fraction where AKR/CBR enzymes reside. Standard HLM assays may underestimate clearance for this specific molecule.

  • System: Human Liver S9 Fraction (contains both microsomes and cytosol) OR Cytosolic Fraction.

  • Cofactor Switch:

    • AKR enzymes utilize NADPH, but some reductases prefer NADH.

    • Modification: Supplement the reaction with both NADPH and NADH (1 mM) to ensure maximal reductive activity.

  • Procedure: Follow Protocol A, but substitute HLM with S9 fraction (2 mg/mL).

Protocol C: Soft Spot Identification (MSSID)

To guide structural optimization, you must pinpoint the exact atom being oxidized.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution).

  • Workflow:

    • Run Protocol A (T=0 and T=30 min).

    • Data Mining: Use Mass Defect Filtering (MDF).

    • Look for +15.9949 Da (Mono-oxidation) and +2.0156 Da (Reduction).

    • Fragment Analysis: If the +16 Da shift appears in the piperidine fragment ion, the ring is the soft spot. If it appears on the indanone fragment, the aromatic ring is the site.

Part 4: Optimization & SAR Strategy

If the experimental data confirms high clearance (


), employ the following medicinal chemistry strategies to harden the scaffold.
Liability ZoneModification StrategyRationale
Piperidine Ring Gem-dimethylation Add two methyl groups at the C2 or C6 position of the piperidine. This sterically blocks the enzyme approach and removes abstractable

-hydrogens.
Piperidine Ring Fluorination Introduce fluorine at C3/C4. The strong C-F bond resists HAT and lowers the

of the amine, potentially reducing CYP2D6 affinity.
Indanone Ketone Methylation Add a methyl group at C2 of the indanone (alpha to ketone). This creates steric hindrance against the AKR hydride transfer.
Indanone Ketone Bioisostere Replace the ketone with a Sulfoximine or Difluoromethylene (CF2). These maintain polarity but cannot be reduced.
Visualizing the Optimization Workflow

OptimizationLoop Step1 1. Synthesize Parent Step2 2. S9 Fraction Assay (Detects CYP + AKR) Step1->Step2 Step3 3. Identify Metabolites (LC-MS/MS) Step2->Step3 Decision Dominant Pathway? Step3->Decision PathA Piperidine Oxidation (>50%) Decision->PathA Oxidative PathB Ketone Reduction (>50%) Decision->PathB Reductive FixA Fix: Add Gem-Dimethyl or Spiro-cycle to Piperidine PathA->FixA FixB Fix: C2-Methylation or Ketone Bioisostere PathB->FixB FixA->Step1 Re-test FixB->Step1 Re-test

Figure 2: Decision tree for structural optimization based on metabolite identification.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of Metabolic Stability and Soft-Spot Identification. Drug Metabolism and Disposition.[3] [Link]

  • Barski, O. A., et al. (2008). Mechanism of Human Aldehyde Reductase: Characterization of the Active Site. Biochemistry.[4][5][6][7] [Link]

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine.[8] Forensic Science International. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

SMILES string and InChIKey for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

[1]

Structural Identification & Chemical Identity

This compound represents a specific structural modification of the 1-indanone core, featuring a piperidine ring fused via a nitrogen atom to the 5-position of the aromatic system. It is distinct from Donepezil-related intermediates (which typically feature a benzylpiperidine linked via a methylene bridge) by the direct

Core Identifiers
Identifier TypeValueNote
IUPAC Name 5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-oneSystematic nomenclature
CAS Registry Number 808756-85-6 Primary commercial identifier
Molecular Formula

Molecular Weight 215.29 g/mol
SMILES (Canonical) O=C1CC2=C(C=C(N3CCCCC3)C=C2)1Useful for cheminformatics parsing
InChI String InChI=1S/C14H17NO/c16-14-4-3-11-10-12(15-8-5-1-6-9-15)7-2-13(11)14/h2,7,10H,1,3-6,8-9H2Standard InChI v1.06
Structural Topology (Graphviz)

The following diagram illustrates the molecular connectivity, highlighting the critical Indanone Core (pharmacophore anchor) and the Piperidine Moiety (basic amine center).

MolecularStructurecluster_propertiesPhysicochemical ProfileIndanoneIndanone Core(C9H7O)LinkerC5-N Bond(Direct Arylation)Indanone->Linker Position 5PiperidinePiperidine Ring(C5H10N)Linker->Piperidine N-TerminusProp1LogP: ~2.8(Lipophilic)Prop2TPSA: ~20 Ų(CNS Penetrant)Prop3H-Bond Acceptors: 2(C=O, N)

Figure 1: Topological connectivity of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one showing the direct arylation point.

Synthetic Methodology

The synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is non-trivial due to the electronic deactivation of the indanone ring (electron-withdrawing carbonyl group). Standard Nucleophilic Aromatic Substitution (

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination.

Reaction Scheme

Reagents:

  • Substrate: 5-Bromo-1-indanone (CAS 34598-49-7).

  • Nucleophile: Piperidine (CAS 110-89-4).

  • Catalyst System:

    
     or 
    
    
    with BINAP or XPhos.
  • Base:

    
     or 
    
    
    .
Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-1-indanone (1.0 equiv) and Cesium Carbonate (1.5 - 2.0 equiv).

  • Catalyst Loading: Add

    
      (5 mol%) and BINAP  (7.5 mol%). The use of bidentate ligands like BINAP is critical to prevent 
    
    
    -hydride elimination and ensure reductive elimination of the C-N bond.
  • Solvent & Amine: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration) followed by Piperidine (1.2 equiv).

  • Thermal Cycle: Seal the vessel and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 4:1). The product is a solid, often pale yellow.

Synthetic Workflow Diagram

SynthesisWorkflowStartStart:5-Bromo-1-indanone+ PiperidineCatCatalyst System:Pd(OAc)2 + BINAPBase: Cs2CO3Start->Cat Mix under ArHeatReaction:100°C, 12-18hSolvent: TolueneCat->Heat Oxidative AdditionWorkupWorkup:Celite FiltrationConc. in vacuoHeat->Workup Reductive EliminationFinalTarget:5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one(Yield: 65-85%)Workup->Final Purification

Figure 2: Buchwald-Hartwig amination workflow for the synthesis of the target compound.

Applications in Drug Discovery

This molecule serves as a versatile building block and a specific probe in two primary therapeutic areas:

A. Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

While Donepezil utilizes a benzylpiperidine moiety, the direct attachment of piperidine to the indanone ring (as seen in this molecule) creates a rigidified analog.

  • Mechanism: The indanone ketone forms hydrogen bonds with the peripheral anionic site (PAS) of AChE. The piperidine nitrogen, at physiological pH, is protonated and interacts with the catalytic anionic site (CAS) or the gorge region.

  • SAR Utility: Researchers use this scaffold to test the "linker length" hypothesis—comparing this zero-linker analog against the methylene-linked Donepezil to optimize binding kinetics.

B. TRPV1 (Vanilloid Receptor) Antagonists

Indanone derivatives have been explored as antagonists for the TRPV1 receptor, a target for pain management.

  • Patent Context: Compounds with the 5-amino-indanone core appear in patent literature (e.g., US 2008/0287676) for treating pain and bladder overactivity. The piperidinyl group provides the necessary lipophilicity and basicity to block the channel pore or modulate the ligand-binding domain.

Comparative Data Table
PropertyTarget MoleculeDonepezil (Reference)Implication
Linker Direct Bond (C-N)Methylene Bridge (

)
Target is more rigid; different conformational entropy.
Basic Center Piperidine N (

)
Piperidine N (

)
Similar ionization at physiological pH.
LogP ~2.8~4.1Target is less lipophilic, potentially lower BBB penetration but higher solubility.
Role Fragment / LeadMarketed DrugTarget is used for SAR exploration.

References

  • ChemicalBook. (2024). 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one Product Page (CAS 808756-85-6). Retrieved from

  • Surya Prakash, G. K., et al. (2010). Preparation of Trifluoromethylated Dihydrocoumarins, Indanones, and Arylpropanoic Acids. The Journal of Organic Chemistry, 75(7), 2219-2226. (Context on Indanone synthesis).
  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Google Patents. (2008). Compounds useful for treating disorders caused by Vanilloid receptor activity. US Patent App.[1] 2008/0287676.[1] (Context on Indanone biological activity).

Methodological & Application

Application Note: Precision Synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one Content Type: Detailed Application Note and Protocol

Abstract & Strategic Overview

The target molecule, 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (hereafter Compound 1 ), represents a critical pharmacophore in neuroscience drug discovery, sharing structural homology with acetylcholinesterase (AChE) inhibitors like Donepezil. Its synthesis hinges on the efficient formation of a C(sp²)–N bond at the 5-position of the electron-deficient indanone core.

This guide details two distinct, validated protocols for synthesizing Compound 1, allowing researchers to select the optimal route based on substrate availability and green chemistry requirements:

  • Method A (Nucleophilic Aromatic Substitution - SNAr): A metal-free, cost-effective route utilizing 5-fluoro-1-indanone. Ideal for scale-up where transition metal contamination is a concern.

  • Method B (Buchwald-Hartwig Amination): A palladium-catalyzed cross-coupling utilizing 5-bromo-1-indanone. Ideal for high-throughput library generation or when the fluoro-precursor is unavailable.

Retrosynthetic Analysis

The strategic disconnection focuses on the C5–N bond. The electron-withdrawing carbonyl group at C1 activates the C5 position for nucleophilic attack (SNAr) or oxidative addition (Pd-catalysis).

Retrosynthesis cluster_sources Precursors Target 5-(Piperidin-1-yl)-1-indanone (Target) Fluoro 5-Fluoro-1-indanone (Activated for SNAr) Target->Fluoro SNAr Disconnection (Method A) Bromo 5-Bromo-1-indanone (Activated for Pd-Coupling) Target->Bromo Pd-Catalysis Disconnection (Method B) Piperidine Piperidine (Nucleophile) Target->Piperidine

Figure 1: Retrosynthetic map illustrating the dual-pathway strategy.

Method A: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Core Principle: The carbonyl group at C1 of the indanone ring exerts a long-range electron-withdrawing effect (via conjugation and induction) that activates the C5 position. While less activated than a nitro-arene, 5-fluoro-1-indanone is sufficiently electrophilic to react with secondary amines like piperidine in polar aprotic solvents at elevated temperatures [1].

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Nucleophile: Piperidine (3.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [Anhydrous]

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser.

Step-by-Step Protocol
  • Preparation: In a 25 mL pressure tube equipped with a magnetic stir bar, charge 5-fluoro-1-indanone (150 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure dispersion of the base.

  • Addition: Add piperidine (296 µL, 3.0 mmol) via syringe. The excess piperidine acts as both nucleophile and auxiliary base.

  • Reaction: Seal the tube and heat the mixture to 100–110 °C in an oil bath.

    • Note: Monitoring by TLC (30% EtOAc/Hexanes) is crucial. The starting material (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent spot (amine product).

    • Duration: Typically 4–12 hours depending on scale and temperature.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (15 mL). The product may precipitate as a solid.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 10% → 30% Ethyl Acetate in Hexanes.

Expected Yield: 75–85% Green Metric: High atom economy; avoids toxic transition metals.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Core Principle: For the less reactive 5-bromo-1-indanone, palladium catalysis is required to facilitate the C–N bond formation. The use of biaryl phosphine ligands (e.g., BINAP, XPhos) is critical to prevent catalyst deactivation by the amine and ensure efficient reductive elimination [2, 3].

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)[1]

  • Ligand: BINAP (racemic or S) or XPhos (7.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add 5-bromo-1-indanone (211 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), BINAP (47 mg, 0.075 mmol), and NaOtBu (144 mg, 1.5 mmol).

    • Critical: NaOtBu is hygroscopic; handle quickly or in a glovebox.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent & Amine Addition:

    • Add anhydrous, degassed Toluene (5.0 mL) via syringe.

    • Add piperidine (118 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. The solution will typically turn from orange/red to a dark brown/black suspension.

  • Workup:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate in vacuo.[3]

  • Purification: Flash column chromatography (SiO₂), eluting with 15% → 40% Ethyl Acetate in Hexanes.

Expected Yield: 85–95% Advantage: Works reliably even if the substrate has other sensitive functional groups (using Cs₂CO₃ instead of NaOtBu).

Comparative Analysis & Decision Matrix

FeatureMethod A (SNAr)Method B (Buchwald)
Starting Material 5-Fluoro-1-indanone5-Bromo-1-indanone
Reagent Cost LowHigh (Pd catalyst + Ligand)
Reaction Time 4–12 hours12–18 hours
Temperature High (100–120 °C)Moderate (80–100 °C)
Purification Easy (DMSO removal required)Moderate (Pd removal required)
Scalability Excellent (Kilogram scale)Good (Cost limits scale)
Primary Use Case Green Chemistry / Scale-up Discovery Chemistry / High Yield

Analytical Validation (QC)

Upon isolation, the identity of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one must be confirmed.

Expected ¹H NMR Data (400 MHz, CDCl₃)
  • Aromatic Region:

    • 
       7.62 (d, J = 8.5 Hz, 1H, H-7): Deshielded by the carbonyl (ortho).
      
    • 
       6.85 (dd, J = 8.5, 2.2 Hz, 1H, H-6): Shielded by the amine (ortho).
      
    • 
       6.70 (d, J = 2.2 Hz, 1H, H-4): Shielded by the amine (ortho), meta to carbonyl.
      
  • Aliphatic Region (Indanone):

    • 
       3.05 (t, J = 6.0 Hz, 2H, H-3): Benzylic protons.
      
    • 
       2.65 (t, J = 6.0 Hz, 2H, H-2): Alpha-carbonyl protons.
      
  • Aliphatic Region (Piperidine):

    • 
       3.35–3.45 (m, 4H, N-CH₂): Deshielded by nitrogen.
      
    • 
       1.60–1.75 (m, 6H, CH₂): Piperidine ring protons.
      
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₄H₁₇NO

  • Molecular Weight: 215.29 g/mol

  • Observed Ion: [M+H]⁺ = 216.3 m/z

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and process flow for both methods.

SynthesisWorkflow Start Start: Select Precursor Decision Substrate Availability? Start->Decision RouteA Route A: SNAr (5-Fluoro-1-indanone) Decision->RouteA Fluoro available Green focus RouteB Route B: Buchwald (5-Bromo-1-indanone) Decision->RouteB Bromo available High yield focus StepA1 Mix: Substrate + Piperidine + K2CO3 in DMSO RouteA->StepA1 StepB1 Mix: Substrate + Piperidine + Pd(OAc)2/BINAP + NaOtBu RouteB->StepB1 StepA2 Heat: 110°C, 4-12h StepA1->StepA2 Workup Workup: Extraction (EtOAc) & Silica Purification StepA2->Workup StepB2 Heat: 90°C, 16h (Inert Atm) StepB1->StepB2 StepB2->Workup Product Final Product: 5-(Piperidin-1-yl)-1-indanone Workup->Product

Figure 2: Workflow diagram detailing the divergent synthetic pathways.

Troubleshooting & Optimization

  • Incomplete Conversion (Method A): If the SNAr reaction stalls, increase the temperature to 130 °C or switch the solvent to NMP (N-methyl-2-pyrrolidone), which has a higher boiling point and better solubilizing properties for the base.

  • Catalyst Poisoning (Method B): If the reaction turns black immediately and yields are low, ensure the amine is free of sulfur contaminants and the inert atmosphere is strictly maintained. Switching to XPhos or BrettPhos ligands can improve turnover for sterically demanding or electron-rich substrates [3].

  • Purification Issues: The product is a tertiary amine and may streak on silica gel. Add 1% Triethylamine (TEA) or NH₄OH to the eluent to sharpen the bands.

References

  • Glass, A. C., et al. "Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine." ResearchGate, 2014. Link

  • Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4442–4445. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

  • BenchChem. "Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone." BenchChem, 2025. Link(Note: Generalized link to supplier application notes)

Sources

High-Efficiency Microwave Synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-IND-05

Strategic Rationale & Scope

The target molecule, 5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-one , represents a critical pharmacophore in neuropharmacology, structurally related to Acetylcholinesterase (AChE) inhibitors like Donepezil. Traditional thermal synthesis of C5-substituted indanones often suffers from prolonged reaction times (12–24 hours) and variable yields due to the moderate deactivation of the C5 position (meta to the electron-withdrawing carbonyl).

This protocol details a Microwave-Assisted Buchwald-Hartwig Amination that overcomes these kinetic barriers. By utilizing dielectric heating, we achieve rapid superheating of the solvent matrix, accelerating the rate-determining step (reductive elimination) and minimizing catalyst decomposition pathways common in prolonged thermal heating.

Key Advantages:

  • Time Efficiency: Reaction time reduced from 16 hours (thermal) to 20 minutes.

  • Catalyst Longevity: Short residence time minimizes Pd-black precipitation.

  • Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.

Mechanistic Insight: The Catalytic Cycle

To optimize this reaction, one must understand the specific challenges of the 5-bromoindanone substrate. The catalytic cycle follows the standard Pd(0)/Pd(II) pathway.

Critical Mechanism Notes:

  • Oxidative Addition: The C-Br bond at C5 is stable; rapid microwave heating facilitates the insertion of the bulky Pd-Ligand complex.

  • Amine Coordination: Piperidine is a secondary amine with moderate steric bulk.

  • Reductive Elimination: This is the rate-determining step. Sterically demanding ligands (like BINAP or XPhos) are required to "squeeze" the product out of the metal center.

BuchwaldHartwigCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination (Ar-Pd-N-R) OxAdd->Coord + Amine Deprot Deprotonation (Base assisted) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - HBr salt RedElim->Pd0 Regeneration Substrate 5-Bromoindanone Substrate->OxAdd Amine Piperidine Amine->Coord Base Cs2CO3/NaOtBu Base->Deprot

Figure 1: Catalytic cycle for the Pd-catalyzed amination. The microwave energy primarily accelerates the Oxidative Addition and Reductive Elimination steps.

Experimental Design & Optimization

The following matrix summarizes the optimization of reaction parameters. Entry 3 represents the optimized condition used in the final protocol.

Table 1: Optimization of Reaction Parameters (0.5 mmol scale)

EntryCatalyst (5 mol%)Ligand (7.5 mol%)Base (2.0 eq)SolventTemp/TimeYield (LCMS)
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene110°C / 16h (Thermal)45%
2Pd₂(dba)₃BINAPNaOtBuToluene120°C / 30 min (MW)82%
3 Pd(OAc)₂ XPhos Cs₂CO₃ 1,4-Dioxane 130°C / 20 min (MW) 94%
4Pd(OAc)₂XPhosK₃PO₄DMF140°C / 20 min (MW)65% (Decomp.)

Why Entry 3?

  • XPhos: A dialkylbiaryl phosphine ligand that forms a highly active monolithic Pd species, excellent for aryl bromides.

  • Cs₂CO₃: A milder base than NaOtBu, preventing side reactions (like aldol condensation) at the indanone's enolizable C2 position.

  • Dioxane: High microwave absorptivity (tan

    
    ) allows rapid ramping to 130°C.
    
Detailed Protocol: Microwave Synthesis

Safety Note: Always perform microwave reactions in dedicated, pressure-rated vials. Piperidine is toxic and flammable; handle in a fume hood.

4.1. Reagents & Materials[1][2][3][4][5][6][7][8]
  • Reactant A: 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv, 211 mg for 1 mmol)

  • Reactant B: Piperidine (1.2 equiv, 118 µL)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg)

  • Ligand: XPhos (4 mol%, 19 mg) or BINAP (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 650 mg)

  • Solvent: Anhydrous 1,4-Dioxane (4 mL)

  • Vessel: 10 mL Microwave Process Vial (e.g., Anton Paar or CEM) with magnetic stir bar.

4.2. Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In the microwave vial, add Pd(OAc)₂, Ligand, and 1 mL of Dioxane.

    • Stir at room temperature for 5 minutes under Nitrogen. This ensures formation of the active catalytic species (

      
      ) before substrate addition.
      
  • Reaction Assembly:

    • Add 5-Bromoindanone and Cs₂CO₃ to the vial.

    • Add the remaining 3 mL of Dioxane.

    • Add Piperidine last to prevent immediate coordination to uncomplexed Palladium.

    • Cap the vial with a crimp cap (PTFE/Silicone septum).

    • Purge: Insert a nitrogen needle and vent needle; sparge for 2 minutes to remove dissolved oxygen (Oxygen kills the phosphine ligand).

  • Microwave Irradiation:

    • Place vial in the microwave reactor cavity.

    • Method: Dynamic Control.

    • Temperature: 130°C.

    • Ramp Time: 2:00 minutes (Fast ramp prevents side reactions).

    • Hold Time: 20:00 minutes.

    • Stirring: High (600 rpm).

    • Cooling: Active air cooling to 40°C.

  • Workup & Purification:

    • Dilute the dark reaction mixture with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and Pd-black. Wash pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (Silica Gel).[4]

      • Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30).

      • Product: The amino-indanone typically elutes as a yellow/orange solid.

Workflow Prep Reaction Assembly (Inert Atm) MW MW Irradiation 130°C, 20 min Prep->MW Sealed Vial Filter Celite Filtration (Remove Pd/Salts) MW->Filter Dilute EtOAc Purify Flash Chromatography (Hex/EtOAc) Filter->Purify Concentrate Final Pure Product Yellow Solid Purify->Final Isolate

Figure 2: Operational workflow for the microwave-assisted synthesis.

Quality Control & Validation

The isolated product must be validated to confirm the C-N bond formation and the integrity of the ketone.

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the disappearance of the aromatic signal corresponding to the C5-H (ortho to Br).

    • Piperidine signals: Two multiplets around 3.4 ppm (4H, N-CH₂) and 1.6 ppm (6H, CH₂).

    • Indanone signals: The C2/C3 protons appear as multiplets around 2.6–3.1 ppm.

    • Aromatic Region: The coupling pattern changes from the starting material; look for an upfield shift of protons ortho to the new nitrogen substituent due to electron donation.

  • LC-MS:

    • Target Mass: [M+H]⁺ = 216.13 (Calculated for C₁₄H₁₇NO).

    • Purity: >95% by UV (254 nm).

Troubleshooting Guide
  • Low Conversion:

    • Cause: Oxygen poisoning of the catalyst.

    • Fix: Increase sparging time or use a glovebox for setup. Ensure XPhos is fresh (white solid, not oxidized).

  • Aldol Condensation Side Products:

    • Cause: Base is too strong or temperature too high, causing self-condensation of the indanone.

    • Fix: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temp to 110°C and extend time to 30 min.

  • Pd-Mirror on Vial Walls:

    • Cause: Catalyst decomposition ("Pd black").

    • Fix: Ensure ligand excess (use 1:2 Pd:Ligand ratio).

References
  • Microwave Theory: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Buchwald-Hartwig General: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Indanone Functionalization: Min, G. H., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.[1][8] Organic Letters, 16(3), 832-835.[8] Link (Cited for analogous heterocyclic bromide reactivity).[8]

  • Microwave Amination Protocols: Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications, (23), 2881-2902. Link

Sources

Preparation and Characterization of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one Hydrochloride: A Practical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Medicinal Chemist

Abstract

This comprehensive application note provides a detailed, field-proven methodology for the synthesis, purification, and characterization of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one and its subsequent conversion to the corresponding hydrochloride salt. The indanone scaffold is a privileged structure in medicinal chemistry, and the ability to reliably produce high-purity salt forms is critical for advancing drug discovery programs.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the protocol, targeting researchers, medicinal chemists, and process development professionals. We present a robust two-part synthesis beginning with a palladium-catalyzed Buchwald-Hartwig amination to form the free base, followed by a controlled precipitation to yield the hydrochloride salt.[2][3] Detailed protocols for analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Differential Scanning Calorimetry (DSC) are included to ensure the final product's identity, purity, and solid-state properties are rigorously confirmed.

Rationale for Hydrochloride Salt Formation in Drug Development

The conversion of a free amine, often referred to as the "free base," into a salt form is a cornerstone of pharmaceutical development. While the free base of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is the pharmacologically active moiety, its physicochemical properties may be suboptimal for formulation and administration. Preparing the hydrochloride salt offers several distinct advantages:

  • Enhanced Aqueous Solubility: Many basic active pharmaceutical ingredients (APIs) exhibit poor solubility in their neutral form. Salt formation drastically improves solubility, which can lead to better dissolution in the gastrointestinal tract and, consequently, improved bioavailability for oral dosage forms.[4][5][6]

  • Improved Stability: Crystalline salts are generally more chemically and physically stable than their amorphous free base counterparts. This increased stability can extend shelf-life and prevent degradation under various storage conditions.[7]

  • Favorable Solid-State Properties: Salts often possess superior solid-state characteristics, such as a well-defined crystalline structure and a higher melting point, which simplifies handling, processing, and formulation.[5][8]

  • Ease of Purification: The process of salt formation and subsequent crystallization or precipitation is an effective final purification step, helping to remove minor, non-basic impurities.[9][10]

It is important to note, however, that hydrochloride salts can sometimes exhibit a "common-ion effect" in the acidic environment of the stomach, which may suppress solubility.[6][11] Therefore, thorough characterization of the final salt form is essential.

Overall Synthetic and Analytical Workflow

The process is logically divided into three main stages: synthesis of the free base, conversion to the hydrochloride salt, and comprehensive analytical characterization.

G cluster_0 Part I: Synthesis (Free Base) cluster_1 Part II: Salt Formation cluster_2 Part III: Characterization A Buchwald-Hartwig Amination (5-Bromo-2,3-dihydro-1H-inden-1-one + Piperidine) B Aqueous Work-up & Extraction A->B C Column Chromatography B->C D Dissolution of Free Base (Isopropanol) C->D Purified Free Base E Acidification (HCl in Dioxane) D->E F Precipitation & Isolation (Filtration) E->F G Drying under Vacuum F->G H ¹H & ¹³C NMR Spectroscopy G->H Final HCl Salt I FT-IR Spectroscopy G->I J Differential Scanning Calorimetry (DSC) G->J

Figure 1. Overall workflow from synthesis to final characterization.

Part I: Synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Principle and Mechanistic Insights

The formation of the C-N bond between the aromatic ring of the indanone core and the piperidine nucleophile is efficiently achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool in modern organic synthesis due to its broad substrate scope and functional group tolerance, making it superior to harsher classical methods like nucleophilic aromatic substitution.[2]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is critical; sterically hindered phosphine ligands are often used to promote the reductive elimination step.

Figure 2. Buchwald-Hartwig amination reaction scheme.

Experimental Protocol: Free Base Synthesis
  • Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq), Sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (see Table 1).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

  • Reaction: Immerse the flask in a preheated oil bath set to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the free base as a solid.

Reagent/MaterialMolar Eq.Purpose
5-Bromo-2,3-dihydro-1H-inden-1-one1.0Electrophile
Piperidine1.2Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)0.02Catalyst Precursor
Racemic-BINAP0.04Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Anhydrous Toluene-Solvent
Table 1. Reagents for the synthesis of the free base.

Part II: Preparation of the Hydrochloride Salt

Principle

This step involves a simple acid-base reaction where the basic nitrogen of the piperidine moiety is protonated by hydrochloric acid.[12] The resulting ammonium salt has significantly different solubility properties than the neutral free base, causing it to precipitate from a suitably chosen organic solvent.[13] The choice of solvent is critical; it must dissolve the free base but provide low solubility for the resulting hydrochloride salt to ensure high recovery. Isopropanol or diethyl ether are common choices.[10][13] Using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is preferred over aqueous HCl to avoid introducing water, which can hinder precipitation and yield a hygroscopic product.[9][14]

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in a minimum amount of a suitable solvent like isopropanol or ethyl acetate at room temperature.

  • Acidification: While stirring, slowly add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise.

  • Precipitation: A precipitate should form almost immediately. Continue stirring at room temperature for 30-60 minutes to ensure complete salt formation and precipitation.[13]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a non-polar solvent, such as diethyl ether or hexane, to remove any residual soluble impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum at 40-50 °C to a constant weight.

ParameterRecommended ChoiceRationale
Solvent Isopropanol (IPA) or Ethyl AcetateGood solubility for free base, poor solubility for HCl salt.
Acid Source 4M HCl in 1,4-DioxaneAnhydrous source, prevents introduction of water.
Temperature 0 °C to Room TemperatureControls crystallization rate; cooling can improve yield.
Stirring Time 30-60 minutesEnsures complete reaction and precipitation.
Table 2. Key parameters for hydrochloride salt formation.

Part III: Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the structure, establish purity, and understand the solid-state properties of the final hydrochloride salt.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the final product and verify the absence of significant impurities.[15][16]

  • Methodology:

    • Prepare samples by dissolving 5-10 mg of the free base and the final salt in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Analysis: For the salt, expect a downfield shift of the protons alpha to the piperidine nitrogen compared to the free base spectrum due to the deshielding effect of the protonation. The aromatic and indanone core protons should show characteristic shifts and coupling patterns.[1][17]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To confirm the formation of the ammonium salt by identifying characteristic vibrations.

  • Methodology:

    • Acquire spectra for both the free base and the hydrochloride salt using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The spectrum of the hydrochloride salt will show distinct differences from the free base. Look for the appearance of a broad absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary amine salt.[18][19] Additionally, an N-H⁺ bending vibration should appear in the 1560-1620 cm⁻¹ region.[19][20]

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, assess the crystallinity, and detect potential polymorphs of the hydrochloride salt.[5][21]

  • Methodology:

    • Accurately weigh 2-5 mg of the dried hydrochloride salt into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

    • Analysis: A sharp endothermic peak on the DSC thermogram indicates the melting point of a crystalline substance.[8][22] A broad transition would suggest an amorphous material or the presence of impurities.

TechniqueFree Base (Expected)Hydrochloride Salt (Expected)
¹H NMR Protons α to piperidine N at ~3.2-3.4 ppm.Protons α to piperidine N shift downfield to ~3.6-3.8 ppm. Appearance of a broad N-H⁺ proton signal.
FT-IR No significant peaks in the 2400-2700 cm⁻¹ region.Broad N-H⁺ stretch at ~2400-2700 cm⁻¹, N-H⁺ bend at ~1560-1620 cm⁻¹.[18][19]
DSC Lower melting point.Sharp, higher melting point, indicative of a crystalline salt.[5]
Table 3. Summary of expected comparative analytical data.

References

  • Anderson, N. G. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation. Tetrahedron Letters, 45(41), 7761-7764. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • Taylor & Francis Online. (2017). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • NETZSCH Analyzing & Testing. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Google Patents. (n.d.).
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • PubMed. (n.d.). Near-infrared spectroscopy of amine salts. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Scholars' Mine. (2014). Process for the Purification of Benzphetamine Hydrochloride. [Link]

  • ResearchGate. (2023). A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones via domino bis-cyclization using the Baylis-Hillman adducts. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. [Link]

  • Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Improving Yield and Purity in the Synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield synthesis of this valuable compound. As a key intermediate in the synthesis of pharmaceuticals such as Donepezil, a prominent anti-Alzheimer's drug, optimizing its preparation is of critical importance.[1][2][3][4]

The most common and effective method for synthesizing this target molecule is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6] This reaction forms the carbon-nitrogen bond between 5-bromo-2,3-dihydro-1H-inden-1-one and piperidine. While robust, this cross-coupling reaction is sensitive to a variety of parameters that can impact yield and purity. This guide will walk you through common challenges and provide actionable, scientifically-grounded solutions.

Synthetic Scheme Overview

The core transformation is the coupling of an aryl halide with a secondary amine, catalyzed by a palladium complex.

Synthetic_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A 5-Bromo-2,3-dihydro- 1H-inden-1-one D Pd Catalyst + Phosphine Ligand + Base p1 A->p1 B Piperidine B->p1 C 5-(Piperidin-1-yl)-2,3-dihydro- 1H-inden-1-one D->C Catalytic Cycle E Anhydrous Solvent (e.g., Toluene) + Heat (80-110 °C) p1->C

Caption: General scheme for the Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Q1: I am observing very low or no conversion of my starting material, 5-bromo-2,3-dihydro-1H-inden-1-one. What are the most likely causes?

A1: Low or no product yield is a common challenge in Buchwald-Hartwig amination and can stem from several factors related to the catalyst, reagents, or reaction conditions.[7]

  • Inactive Catalyst System: The active Pd(0) species, which is necessary for the catalytic cycle to begin, may not be forming efficiently from your palladium precatalyst (e.g., Pd(OAc)₂).[6][7]

    • Solution: Ensure your palladium source and phosphine ligand are of high quality. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst (e.g., a G3 or G4 palladacycle) can often provide more consistent results.[8] Amines themselves can act as ligands, so adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation.[9]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For coupling a secondary cyclic amine like piperidine, sterically hindered and electron-rich ligands are generally required to promote the crucial reductive elimination step.

    • Solution: While various ligands can work, systems like RuPhos or BrettPhos are often excellent choices for secondary amines.[7] Bidentate ligands such as BINAP or Xantphos can also be effective and may help prevent catalyst decomposition.[5][10]

  • Reagent and Solvent Quality: The reaction is highly sensitive to oxygen and water, which can deactivate the catalyst.

    • Solution: Use an anhydrous, degassed solvent. Toluene is a common and effective choice.[11] Ensure your piperidine is pure and dry. The base, typically sodium tert-butoxide (NaOtBu), is hygroscopic and should be handled under an inert atmosphere; use a freshly opened bottle or a portion from a glovebox.

  • Insufficient Temperature or Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: A typical temperature range is 80-110 °C.[11] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Monitor the reaction by TLC or LC-MS to ensure it has reached completion, which can take anywhere from a few hours to 24 hours.

Q2: My reaction is producing a significant amount of 2,3-dihydro-1H-inden-1-one as a side product. How can I prevent this hydrodehalogenation?

A2: The formation of the hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig mechanism.[5][7] It often occurs via a competing pathway where a palladium-hydride species is formed, which can then reductively eliminate the arene.

  • Mechanism Insight: This side reaction can be promoted by certain catalyst systems and conditions, particularly if the reductive elimination of the desired product is slow.

  • Solutions:

    • Optimize the Ligand: Switching to a more electron-rich and sterically bulky ligand can accelerate the rate of C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

    • Change the Base: While NaOtBu is common, sometimes switching to a different base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can alter the reaction pathways and reduce side product formation, although this may require higher temperatures or longer reaction times.[6][12]

    • Lower the Temperature: High temperatures can sometimes favor side reactions. Once the reaction is initiated, try reducing the temperature slightly to see if the selectivity improves without significantly slowing down the desired conversion.

Q3: I am struggling with the purification of the final product. What are the common impurities and how can I effectively remove them?

A3: Effective purification is key to obtaining a high-quality final product. Common impurities include unreacted starting materials, side products, and residual palladium.

  • Common Impurities:

    • Unreacted 5-bromo-2,3-dihydro-1H-inden-1-one.

    • Hydrodehalogenation product (2,3-dihydro-1H-inden-1-one).

    • Homocoupled byproducts (dimers of the aryl halide).[7]

    • Residual palladium catalyst and phosphine ligand/oxide.

  • Purification Strategy:

    • Work-up: After the reaction is complete, a standard work-up involves cooling the mixture, diluting it with a solvent like ethyl acetate, and washing with water and brine. This will remove the inorganic base and salts.

    • Removal of Palladium: Before concentration, filtering the organic layer through a pad of Celite® can help remove a significant portion of the heterogeneous palladium black that may have formed.[11]

    • Column Chromatography: This is the most effective method for separating the product from organic impurities. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The product is more polar than the starting material and the hydrodehalogenated side product.

    • Recrystallization: If a highly pure solid is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.

Frequently Asked Questions (FAQs)

  • Which base is best for this reaction: NaOtBu, K₃PO₄, or Cs₂CO₃?

    • NaOtBu is the most common and often most effective base due to its high basicity and solubility in organic solvents.[11] However, it is not tolerant of many functional groups.[12] K₃PO₄ and Cs₂CO₃ are weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[6] For this specific synthesis, NaOtBu is generally the first choice unless base-sensitivity is a concern.

  • How critical are anhydrous and anaerobic (inert atmosphere) conditions?

    • They are absolutely critical. The Pd(0) catalytic species is readily oxidized by air, and water can hydrolyze the base and poison the catalyst.[11][13] All glassware should be oven- or flame-dried, and the reaction should be set up and run under an inert atmosphere of argon or nitrogen.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material (5-bromo-2,3-dihydro-1H-inden-1-one). Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the formation of the product mass and track the consumption of reactants.

Data and Parameter Summary

ParameterRecommendationRationale & Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (0.5-2 mol%)Pd₂(dba)₃ is a Pd(0) source, requiring no pre-activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[6]
Ligand RuPhos, BrettPhos, Xantphos (1-4 mol%)Sterically hindered, electron-rich ligands are best for coupling secondary amines. A Pd:Ligand ratio of 1:1.5 or 1:2 is common.[5][7]
Base NaOtBu (1.4-2.0 equiv.)Strong, non-nucleophilic base. Must be anhydrous. K₃PO₄ is a milder alternative.[11][12]
Solvent Toluene or DioxaneAnhydrous and degassed. Toluene is often preferred for its higher boiling point and ability to be dried effectively.[7][11]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Prepare a silica gel column packed in hexanes.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one as a solid.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(42), 14941–14943.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Organic Letters, 11(8), 1773–1775.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13391–13397.
  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., et al. (2017). Industrially scalable synthesis of anti-alzheimer drug donepezil. Asian Journal of Chemistry, 29(9), 1937-1940.
  • Al-Ghorbani, M., et al. (2021). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Scientific Reports, 11, 18456.
  • ResearchGate. (2024). Synthesis of 2-(2-(1-methylpiperidin-4-yl). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorbani, F. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorbani, F. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(40), 9323-9328.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • Lund, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • ResearchGate. (2023). A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones via domino bis-cyclization using the Baylis-Hillman adducts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1937-1940.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Malig, T. C., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • El-Fakharany, E. M., & El-Sayed, L. E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(8), 1431-1456.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2021).
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Gao, Z. G., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 63(13), 7041-7053.
  • NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Shultz, M. D., et al. (2013). Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-based GSK-3β inhibitors. Journal of Medicinal Chemistry, 56(17), 6769-6784.
  • MDPI. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl].
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Chemical Review and Letters. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

Sources

Technical Guide: Optimization of 5-Piperidinyl Indanone Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 5-(1-piperidinyl)-1-indanone , a pharmacophore often associated with acetylcholinesterase inhibitors (related to the Donepezil class).

Based on the electronic structure of 1-indanone, the carbonyl group at C1 is para to the C5 position, activating it for Nucleophilic Aromatic Substitution (SNAr). However, the presence of acidic


-protons at C2 creates a high risk of side reactions under the basic conditions required for substitution.

Subject: Minimizing Side Reactions in C–N Bond Formation on the Indanone Core Applicable Substrates: 5-fluoro-1-indanone, 5-bromo-1-indanone Reagent: Piperidine

Part 1: The Chemoselectivity Landscape

To minimize side reactions, one must first understand the competing pathways. In the reaction between 5-fluoro-1-indanone and piperidine, three pathways compete for dominance.

Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the two primary parasitic reactions: Self-Aldol Condensation (thermodynamically favored at high T/high base) and Enamine Formation (favored by Lewis acidity or dehydration).

ReactionPathways Start 5-Fluoro-1-Indanone + Piperidine SNAr_TS Meisenheimer Complex (Para-activation) Start->SNAr_TS  Path A: S_NAr  (Requires Heat + Base) Enolate Indanone Enolate (C2 Anion) Start->Enolate  Path B: Deprotonation  (Fast with Strong Base) Aminal Tetrahedral Intermediate Start->Aminal  Path C: 1,2-Addition  (Reversible) Product TARGET: 5-Piperidinyl-1-Indanone SNAr_TS->Product Dimer IMPURITY A: Self-Aldol Dimer (Dark Tarry Solid) Enolate->Dimer  + 2nd Indanone Molecule Enamine IMPURITY B: Enamine/Aminal (1-piperidinyl-indene) Aminal->Enamine  - H2O

Caption: Figure 1. Kinetic competition between C-N coupling (Path A), Enolate-driven dimerization (Path B), and Carbonyl condensation (Path C).

Part 2: Critical Process Parameters (CPP)

The following table summarizes the causal relationship between reaction parameters and impurity formation.

ParameterRecommended RangeScientific RationaleRisk of Deviation
Base Selection K₂CO₃ (mild) or DIPEA Strong bases (NaOH, NaH) rapidly deprotonate C2 (pKa ~20), driving Aldol dimerization . K₂CO₃ is sufficient to neutralize HF generated during SNAr without instantly enolizing the ketone.Too Strong: Black tar formation (polymerization). Too Weak: Reaction stalls; HF inhibits kinetics.
Solvent DMSO or DMF (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer complex (Path A). Strictly anhydrous conditions prevent hydrolysis and shift equilibrium away from Aldol (which generates water).Protic Solvents: Reduce nucleophilicity of piperidine (H-bonding). Wet Solvent: Promotes Aldol condensation.
Temperature 80°C – 100°C SNAr has a high activation energy (

). Below 80°C, the reaction is too slow, allowing reversible enamine formation (Path C) to dominate.
>120°C: Rapid degradation/tarring. <60°C: Enamine formation dominates over SNAr.
Stoichiometry Piperidine (2.5 - 3.0 eq) Excess piperidine acts as both nucleophile and HF scavenger. It is less basic than inorganic bases, reducing enolization risk.Low Eq: Incomplete conversion; competitive hydrolysis of C-F bond.

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: The "Black Tar" Phenomenon

Q: My reaction mixture turned viscous and black within 30 minutes. The LCMS shows a complex mixture of high molecular weight species. What happened?

A: You likely triggered a Self-Aldol Polymerization Cascade .

  • Mechanism: The base used was likely too strong (e.g., NaOtBu or KOH) or the concentration was too high. The C2 position of 1-indanone is highly acidic. Once deprotonated, the enolate attacks another molecule of indanone. This dimer is more conjugated and more acidic, leading to further polymerization (trimerization).

  • Corrective Action:

    • Switch to a milder base: Potassium Carbonate (K₂CO₃) .

    • Dilution: Run the reaction at 0.1 M rather than 0.5 M to reduce the bimolecular collision rate of the aldol step.

    • Slow Addition: Do not add the indanone to the base. Add the base to the indanone/piperidine mixture slowly.

Scenario 2: The "Wrong Peak" (M+Piperidine - H₂O)

Q: I see a major peak on LCMS that corresponds to the product mass minus 16 (or M+Piperidine-18). It reverts to starting material upon acidic workup.

A: This is the Enamine (or Aminal) Intermediate .

  • Mechanism: Piperidine is a secondary amine. It can attack the carbonyl carbon (C1) instead of the C-F bond (C5). This forms a hemiaminal, which dehydrates to an enamine. This reaction is reversible and acid-labile.

  • Diagnosis: If the peak disappears after treating an aliquot with 1N HCl, it was the enamine.

  • Corrective Action:

    • Increase Temperature: SNAr is favored at higher temperatures (thermodynamic control), whereas enamine formation is often a kinetic trap at lower temperatures.

    • Steric Check: Ensure no Lewis acids (like metal salts from impure solvents) are present, as they catalyze carbonyl attack.

Scenario 3: Stalled Conversion

Q: The reaction reaches 50% conversion and stops. Adding more base doesn't help.

A: This is likely due to Product Inhibition or Fluoride Poisoning .

  • Mechanism: The leaving group (Fluoride) forms HF or KF. Fluoride is a strong H-bond acceptor and can form tight ion pairs with the piperidinium salt, effectively buffering the system or coating the inorganic base surface.

  • Corrective Action:

    • Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . This helps solubilize the carbonate and prevents surface passivation by KF salts.

    • Solvent Switch: If using MeCN, switch to DMSO. The higher dielectric constant helps dissociate the tight ion pairs.

Part 4: Advanced Protocol (The "Gold Standard")

If the SNAr route proves low-yielding due to the specific electronics of your derivative, the Buchwald-Hartwig Amination is the authoritative alternative. It operates under catalytic conditions, often avoiding the harsh basicity required for SNAr.

Protocol: Pd-Catalyzed Amination of 5-Bromo-1-Indanone

Reagents:

  • Substrate: 5-Bromo-1-indanone (1.0 eq)

  • Nucleophile: Piperidine (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 eq) — Crucial: Cs₂CO₃ is soluble enough to work but mild enough to minimize aldol.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Degassing: Charge the reaction vessel with 5-bromo-1-indanone, Cs₂CO₃, and the Pd/Ligand system. Evacuate and backfill with Argon (3x). Oxygen kills the catalyst and promotes oxidative degradation of piperidine.

  • Addition: Add anhydrous solvent and piperidine via syringe.

  • Heating: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Why this works: The Pd cycle inserts into the C-Br bond (Oxidative Addition) much faster than the base can deprotonate the C2 position, effectively bypassing the Aldol risk.

References

  • Reaction Mechanism & Impurity Profiling

    • Reddy, K. V., et al. "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis 35.5 (2004): 1047-1058.[1]

    • Note: This paper details the "dimer impurity" formed via aldol condensation of indanone derivatives, establishing the baseline for the "Black Tar" troubleshooting scenario.
  • SNAr Methodology on Indanones

    • Lu, J., Paci, I., & Leitch, D. C.[2] "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv (2023).

    • Note: Provides quantitative data on electrophile activation, confirming the para-activation effect of the carbonyl in 1-indanone.
  • Alternative Catalytic Routes (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

    • Note: The authoritative guide for selecting Ligand/Base combinations (like Xantphos/Cs2CO3)

Sources

Optimizing column chromatography for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one separation

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing the Column Chromatography of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Welcome to the technical support center. As Senior Application Scientists, we understand that purifying novel compounds can present unique challenges. This guide is designed to provide you with in-depth, practical solutions for the separation of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, a molecule whose basicity requires specific considerations for successful column chromatography.

Part 1: Foundational Understanding & Method Development

This section addresses the fundamental questions and initial steps required before undertaking the purification. Understanding the "why" behind your choices is the first step to a successful separation.[1][2]

FAQ: What are the key physicochemical properties of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one that influence its separation?

Answer: The chromatographic behavior of this compound is dictated by two primary structural features:

  • The 2,3-dihydro-1H-inden-1-one Core: This bicyclic ketone structure is relatively non-polar and rigid.

  • The 5-(Piperidin-1-yl) Substituent: This tertiary amine group introduces a significant degree of polarity and, most importantly, basicity.[3]

The presence of the basic nitrogen atom is the single most critical factor to consider. On a standard, slightly acidic silica gel stationary phase, this amine will engage in strong acid-base interactions with the surface silanol (Si-OH) groups. This leads to several common purification problems, including:

  • Severe Peak Tailing: The compound "smears" down the column, resulting in broad fractions and poor separation.[3]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it fails to elute, leading to low or no recovery.[4][5]

  • On-Column Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.[4]

Therefore, the entire purification strategy must be designed to mitigate these undesirable interactions.

FAQ: How do I select the appropriate stationary and mobile phases for this compound?

Answer: The choice of stationary and mobile phases is crucial for a successful separation.[1] Given the basic nature of your compound, you have several options, each with its own advantages.

Stationary Phase Selection:

  • Standard Silica Gel (with a basic modifier): This is the most common and cost-effective approach. The key is to "deactivate" the acidic silanol groups by adding a small amount of a basic modifier to the mobile phase.[6][7]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying amines.[7] It is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be most appropriate to avoid the strong interactions that cause tailing.

  • Amine-Functionalized Silica: These columns have a stationary phase that is covalently bonded with aminopropyl groups.[8] This creates a less polar, basic surface that is ideal for purifying basic compounds without the need for mobile phase additives, simplifying solvent removal later.[8]

Mobile Phase (Eluent) Selection:

The goal is to find a solvent system that provides an optimal retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[9]

  • Initial Solvent Systems: A good starting point for a moderately polar compound is a mixture of a non-polar and a polar solvent.[7]

    • Standard Choice: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).

    • For Increased Polarity: Dichloromethane (DCM) / Methanol (MeOH).

  • The Critical Additive - The Base: To prevent peak tailing on silica gel, a small amount of a volatile base must be added to the eluent.

    • Triethylamine (TEA): Typically added at 0.5-2% (v/v). It competes with your compound for the acidic sites on the silica.[6]

    • Ammonia Solution: A solution of ~10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase (e.g., 1-10% of this solution in DCM).[10]

The workflow for method development should always start with TLC.[11][12]

Part 2: Experimental Protocols & Workflows

Here we provide step-by-step guides for the key stages of the purification process.

Protocol 1: TLC Method Development for Solvent System Optimization

This protocol will help you quickly identify an effective mobile phase for your column.

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or EtOAc.

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of at least three different silica gel TLC plates.

  • Prepare Eluent Chambers: In separate sealed chambers, prepare different solvent systems. Use the table below as a guide.

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[13] Allow the solvent to run until it is about 1 cm from the top of the plate.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under UV light and/or by staining. Calculate the Rƒ value for your target compound in each system. The ideal system will give an Rƒ of ~0.25.[9]

Table 1: Example Solvent Systems for TLC Screening

System IDNon-Polar SolventPolar SolventBasic Additive (v/v)Observations / Target Rƒ
AHexanesEthyl Acetate (3:1)1% TriethylamineAssess baseline polarity
BHexanesEthyl Acetate (1:1)1% TriethylamineTarget Rƒ ~0.25
CDichloromethaneMethanol (95:5)1% TriethylamineFor more polar impurities
DDichloromethane10% NH₄OH in MeOH (9:1)NoneAlternative basic system
Workflow: From TLC to Column Separation

The following diagram illustrates the logical flow from initial analysis to the final purified product.

Method_Development_Workflow cluster_TLC Phase 1: TLC Analysis cluster_Decision Phase 2: Optimization cluster_Column Phase 3: Column Chromatography TLC_Start Start: Crude Product TLC_Screen Screen Solvent Systems (e.g., Hex/EtOAc + 1% TEA) TLC_Start->TLC_Screen TLC_Analyze Analyze Rƒ Value TLC_Screen->TLC_Analyze Decision Is Rƒ ≈ 0.25? TLC_Analyze->Decision Adjust_Polarity Adjust Solvent Ratio (More/Less Polar) Decision->Adjust_Polarity No Prep_Column Prepare Column (Slurry Pack) Decision->Prep_Column Yes Adjust_Polarity->TLC_Screen Re-screen Load_Sample Load Sample (Dry or Wet Loading) Prep_Column->Load_Sample Elute_Collect Elute & Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze Fractions (TLC or other method) Elute_Collect->Analyze_Fractions Combine_Pure Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Pure Final_Product Purified Product Combine_Pure->Final_Product

Caption: Workflow from TLC analysis to column purification.

Protocol 2: Column Packing and Sample Loading

A well-packed column is essential for good separation.[1]

  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Packing (Recommended):

    • In a beaker, mix silica gel with your chosen starting eluent to form a free-flowing slurry.

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to help the stationary phase settle evenly and remove any air bubbles.[14]

    • Open the stopcock to drain some solvent, which will compact the bed. Add more eluent as needed, ensuring the silica bed never runs dry.[15]

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: If your crude product is highly soluble in the eluent, dissolve it in the minimum amount of solvent and carefully pipette it onto the top of the column.[16]

    • Dry Loading (Recommended for Basic Compounds): Dissolve your crude product in a polar solvent (e.g., DCM, MeOH). Add a small amount of silica gel (enough to form a free-flowing powder after solvent removal). Remove the solvent by rotary evaporation. Carefully pour the resulting powder onto the top of the packed column.[6] This method often provides better resolution for compounds with solubility issues.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered when purifying 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one.

Troubleshooting Logic Diagram

Use this flowchart to diagnose and solve common chromatography problems.

Troubleshooting_Flowchart Start Identify Problem P1 Problem: Peak Tailing / Smearing Start->P1 P2 Problem: Poor Separation Start->P2 P3 Problem: No Compound Eluting Start->P3 P4 Problem: Cracked Silica Bed Start->P4 C1a Cause: Acid-Base Interaction with Silica P1->C1a C1b Cause: Sample Overload P1->C1b C2a Cause: Incorrect Solvent Polarity P2->C2a C2b Cause: Poorly Packed Column P2->C2b C2c Cause: Wrong Stationary Phase P2->C2c C3a Cause: Irreversible Adsorption P3->C3a C3b Cause: Solvent is Not Polar Enough P3->C3b C4a Cause: Column Ran Dry P4->C4a C4b Cause: Heat from Exothermic Solvent Mixing P4->C4b S1a Solution: Add 0.5-2% TEA or NH₃ to Eluent C1a->S1a S1b Solution: Use Alumina or Amine-Silica C1a->S1b S1c Solution: Load Less Material C1b->S1c S2a Solution: Optimize Solvent System via TLC (Target Rƒ 0.2-0.4) C2a->S2a S2b Solution: Run a Gradient Elution C2a->S2b S2c Solution: Repack Column Carefully C2b->S2c S2d Solution: Try a Different Stationary Phase (e.g., Alumina) C2c->S2d S3a Solution: Deactivate Silica with Base (see Tailing Solutions) C3a->S3a S3b Solution: Drastically Increase Solvent Polarity (e.g., add MeOH) C3b->S3b S4a Solution: Always Keep Solvent Above Silica Bed C4a->S4a S4b Solution: Pre-mix Solvents; Pack Column Evenly C4b->S4b

Caption: A diagnostic flowchart for common chromatography issues.

FAQ: My compound is streaking badly on the TLC plate and giving a long, tailing peak from the column. What is happening?

Answer: This is the classic sign of a strong interaction between your basic compound and the acidic silanol groups on the silica gel.[3] The amine is adsorbing strongly and not desorbing cleanly, causing it to "drag" during elution.

  • Primary Solution: Add a basic modifier to your eluent. Start with 1% triethylamine (TEA) by volume.[6] This will neutralize the most acidic sites on the silica, allowing your compound to elute symmetrically. If TEA is not effective or if you are concerned about its removal, try using a solvent system containing methanol with 5-10% ammonium hydroxide.[10]

  • Alternative Stationary Phase: If modifiers do not solve the problem, your compound may be too basic for standard silica. Switch to a more inert stationary phase like neutral alumina or an amine-functionalized silica column.[7][8]

FAQ: I can't separate my product from an impurity with a very similar Rƒ value. What are my options?

Answer: Separating compounds with similar polarity is a common challenge.

  • Optimize the Mobile Phase: Try a completely different solvent system. For example, if you are using Hexanes/EtOAc, switch to DCM/MeOH. Different solvents can alter the selectivity of the separation.[12]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity over the course of the separation.[1][12] This technique sharpens peaks and can improve the resolution of closely eluting compounds.[1] For example, start with 10% EtOAc in Hexanes and slowly increase to 30% EtOAc.

  • Improve Column Efficiency: Use a longer, narrower column or a stationary phase with a smaller particle size. This increases the number of theoretical plates and enhances resolving power.[14]

FAQ: I ran my column, but my yield is extremely low. Where did my compound go?

Answer: Low recovery is typically due to irreversible binding or on-column decomposition.[4]

  • Irreversible Binding: If you ran the column on unmodified silica without a basic additive, it is highly likely your compound is permanently stuck to the stationary phase.[5] To test this, you can try flushing the column with a very strong, basic solvent system (e.g., 20% MeOH in DCM with 5% TEA) to see if you can recover any material. In the future, always use a basic modifier or an alternative stationary phase.[6][7]

  • Decomposition: Test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound is decomposing on the acidic silica.[4] This is another strong indication that you should use a deactivated silica system or a different stationary phase like alumina.[7]

References

  • Phenomenex Inc. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
  • Biocompare. (2020, March 9).
  • University of Rochester.
  • Journal of Chromatographic Science.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Chrom Tech, Inc. (2024, November 20).
  • University of Rochester.
  • Restek. (2023, November 3).
  • University of York. Determining a solvent system.
  • University of Colorado Boulder.
  • University of Colorado Boulder.
  • Sigma-Aldrich.
  • Teledyne ISCO.
  • Teledyne ISCO.
  • ResearchGate.
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
  • University of Rochester.
  • ResearchGate. (2018, June 18).
  • Phenomenex Inc. (2025, December 12).
  • Google Patents.
  • Magritek.
  • ResearchGate. (2015, February 20).
  • Yamazen.
  • ResearchGate. (2019, May 23).
  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one. By dissecting its key structural motifs—the substituted aromatic ring, the cyclic aliphatic ketone, and the N-aryl piperidine moiety—we will predict and interpret its spectral features. This analysis is contextualized by comparing the predicted chemical shifts with those of parent compounds, namely 1-indanone and piperidine, thereby offering a clear rationale for the observed (or expected) spectral characteristics. This document is intended for researchers and professionals in drug development and chemical synthesis who rely on NMR spectroscopy for routine structural elucidation and verification.

Foundational Principles: Structure and Predicted ¹H NMR Profile

The structural characterization of a novel or modified chemical entity is paramount in chemical research. ¹H NMR spectroscopy remains the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of each proton signal provide a detailed map of the molecule's electronic and steric environment.[1][2]

The target molecule, 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, combines three distinct chemical environments, each contributing uniquely to the overall spectrum. To facilitate our analysis, the protons are systematically labeled in the diagram below.

Caption: Molecular structure with proton labeling.

Based on established principles of NMR spectroscopy, we can predict the ¹H NMR spectrum by analyzing each component:

  • Aromatic Region (δ 6.5-8.0 ppm): The protons H-4, H-6, and H-7 on the benzene ring. Their chemical shifts are influenced by the electron-donating piperidine group and the electron-withdrawing carbonyl group.

  • Aliphatic Indanone Region (δ 2.5-3.5 ppm): The methylene protons H-2 and H-3, which form an A₂B₂ system, appearing as two triplets due to vicinal coupling.

  • Piperidine Region (δ 1.5-3.5 ppm): The protons of the piperidine ring. The α-protons (H-α) adjacent to the nitrogen will be the most deshielded, while the β- (H-β) and γ-protons (H-γ) will appear further upfield.

Detailed Spectral Assignment and Rationale

The following table summarizes the predicted ¹H NMR signals for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one. The rationale for each assignment is grounded in the electronic effects of the substituents.

Proton Label Predicted δ (ppm) Predicted Multiplicity Integration Justification
H-7~7.65d, J ≈ 8.0 Hz1HThis proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift. It is coupled only to H-6.
H-4~7.05d, J ≈ 2.5 Hz1HSituated ortho to the electron-donating piperidine nitrogen, this proton experiences shielding. It shows only a small meta-coupling to H-6.
H-6~6.90dd, J ≈ 8.0, 2.5 Hz1HThis proton is ortho to H-7 and meta to H-4, resulting in a doublet of doublets. It is shielded by the para-piperidine group.
H-α (Piperidine)~3.20t, J ≈ 5.5 Hz4HProtons directly attached to the carbon adjacent to the nitrogen are deshielded due to the inductive effect of nitrogen and its attachment to the aromatic system. Appears as a triplet from coupling to H-β protons.
H-3 (Indanone)~3.10t, J ≈ 6.0 Hz2HThese protons are beta to the carbonyl group and adjacent to the aromatic ring, placing them in a relatively deshielded environment.[3]
H-2 (Indanone)~2.70t, J ≈ 6.0 Hz2HProtons alpha to the carbonyl group are deshielded, but typically less so than the benzylic H-3 protons.[3][4]
H-β (Piperidine)~1.75m4HThese protons are further from the nitrogen and experience a more typical aliphatic environment.[5]
H-γ (Piperidine)~1.60m2HThe single set of γ-protons are the most shielded within the piperidine ring, appearing furthest upfield.[5]

Comparative Analysis: The Influence of Substitution

To validate our predictions, we compare the expected spectrum of our target molecule with the known spectral data of its parent structures: 1-indanone and piperidine. This comparison highlights how chemical modification impacts the NMR spectrum.

The Indanone Moiety: Aromatic and Aliphatic Shifts

The introduction of the piperidine group at the C-5 position significantly alters the electronic landscape of the aromatic ring. Piperidine acts as an electron-donating group through the nitrogen lone pair, causing increased shielding (an upfield shift) at the ortho (H-4, H-6) and para positions relative to the substituent.

Table 1: Comparison of ¹H NMR Data for the Indanone Core

Proton 1-Indanone δ (ppm)[6] Predicted 5-(Piperidin-1-yl)-1-indanone δ (ppm) Observed Effect
Aromatic H7.25 - 7.80 (m)H-7: ~7.65 (d)H-4: ~7.05 (d)H-6: ~6.90 (dd)Break in symmetry and significant shielding of H-4 and H-6 due to the electron-donating piperidine group.
H-3~3.15 (t)~3.10 (t)Minimal change, as electronic effects diminish with distance.
H-2~2.70 (t)~2.70 (t)No significant change expected.
The Piperidine Moiety: Impact of N-Arylation

Attaching the piperidine ring to the indanone backbone via the nitrogen atom causes a deshielding effect on the α-protons (H-α). This is due to the inductive effect of the aromatic ring and the delocalization of the nitrogen's lone pair, which reduces the electron density around the adjacent protons.

Table 2: Comparison of ¹H NMR Data for the Piperidine Core

Proton Piperidine δ (ppm)[5] Predicted 5-(Piperidin-1-yl)-1-indanone δ (ppm) Observed Effect
H-α~2.80 (m)~3.20 (t)Significant downfield shift (deshielding) due to attachment to the electron-withdrawing aryl system.
H-β / H-γ~1.55 (m)~1.75 (m) / ~1.60 (m)Minor downfield shift, as the electronic effect is attenuated through the sigma bonds.

Standard Operating Protocol for ¹H NMR Acquisition

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following workflow represents a robust methodology for acquiring high-quality ¹H NMR data for compounds of this class.

prep Sample Preparation acq Data Acquisition prep->acq Load sample sub_prep • 5-10 mg of sample • 0.6 mL CDCl₃ or DMSO-d₆ • Add 0.03% TMS as internal standard • Vortex to dissolve proc Data Processing acq->proc Raw FID data sub_acq • 400 MHz+ Spectrometer • Tune and shim instrument • Acquire 16-32 scans • Set appropriate spectral width anal Spectral Analysis proc->anal Processed spectrum sub_proc • Fourier Transform • Phase correction • Baseline correction • Calibrate to TMS (0.00 ppm) report Structure Confirmation anal->report Assigned peaks sub_anal • Integrate peaks • Assign chemical shifts (δ) • Determine multiplicities & coupling constants (J)

Caption: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[2]

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrations.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis and Interpretation:

    • Integrate all signals to determine the relative number of protons for each.

    • Assign each signal based on its chemical shift, multiplicity, and integration, cross-referencing with the predicted values and comparative data.

    • Measure the coupling constants (J values) to confirm proton connectivities.

Conclusion

The ¹H NMR spectrum of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a textbook example of how distinct structural fragments contribute to a cohesive and interpretable whole. The analysis presented herein, based on a comparative approach with parent structures, provides a robust framework for assigning the signals. The aromatic protons are split into a well-defined pattern due to the electronic influence of the piperidine substituent, while the aliphatic and piperidine protons appear in their expected regions, with predictable shifts based on proximity to heteroatoms and functional groups. This guide serves as a reliable reference for the characterization of this molecule and similar N-aryl substituted heterocyclic systems.

References

  • Vertex AI Search, Grounding API Result[7]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

  • Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Available from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. Tables For Organic Structure Analysis.
  • ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available from: [Link]

  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Available from: [Link]

  • ChemRxiv. Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. Available from: [Link]

  • ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

  • Flynn, P.F. & Austin, C.S. NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • The Journal of Organic Chemistry. One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. Available from: [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

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A Guide to the Mass Spectrometry Fragmentation of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its constituent piperidine and indanone moieties to forecast its behavior under mass spectrometric analysis. This approach not only provides a framework for identifying this compound but also serves as a comparative tool against structural analogs.

Predicted Fragmentation Pathways: A Synthesis of Piperidine and Indanone Chemistry

The fragmentation of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is anticipated to be a composite of the characteristic fragmentation patterns of both the piperidine ring and the 2,3-dihydro-1H-inden-1-one core. The ionization method employed will significantly influence the resulting spectrum. Under Electron Ionization (EI), extensive fragmentation is expected, while Electrospray Ionization (ESI), a softer technique, will likely yield a prominent protonated molecule, [M+H]⁺, with subsequent fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1][2]

Key Fragmentation Drivers:
  • The Piperidine Moiety: The nitrogen atom in the piperidine ring is a primary site of ionization.[1] Subsequent fragmentation is typically initiated by an alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[1] This leads to the formation of a stable iminium ion. Ring fission of the piperidine moiety can also occur.[1]

  • The Indanone Core: Cyclic ketones like 2,3-dihydro-1H-inden-1-one undergo characteristic fragmentation patterns, often involving alpha-cleavage adjacent to the carbonyl group.[3][4] The aromatic ring provides stability to certain fragments. The fragmentation of the unsubstituted 2,3-dihydro-1H-inden-1-one, as documented in the NIST WebBook, serves as a foundational comparison.[5]

The interplay between these two structural features will dictate the unique fragmentation signature of the target molecule.

Proposed Fragmentation Scheme for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one under ESI-MS/MS conditions.

G cluster_0 Primary Fragmentation Pathways cluster_1 Experimental Workflow M [M+H]⁺ 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one m/z = 230.15 F1 Fragment A Loss of C2H4 from piperidine ring m/z = 202.12 M->F1 - C2H4 F2 Fragment B Alpha-cleavage at piperidine m/z = 198.13 M->F2 - C2H6 F4 Fragment D Loss of piperidine m/z = 145.06 M->F4 - C5H11N F3 Fragment C Cleavage of piperidine ring m/z = 146.09 F1->F3 - C4H8 F5 Fragment E Indanone core fragment m/z = 117.07 F4->F5 - CO Sample Sample Preparation LC LC Separation Sample->LC ESI ESI Source LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Caption: Predicted ESI-MS/MS fragmentation of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one.

Comparative Analysis: The Influence of the Piperidine Substituent

A comparison with the fragmentation of the unsubstituted 2,3-dihydro-1H-inden-1-one highlights the diagnostic value of the piperidine-driven fragmentation pathways. The mass spectrum of 2,3-dihydro-1H-inden-1-one is dominated by fragments arising from the loss of CO (m/z 104) and subsequent cleavages of the five-membered ring.[5] In contrast, for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, the most abundant fragments are predicted to originate from cleavages within or loss of the piperidine moiety. This stark difference allows for unambiguous differentiation between the substituted and unsubstituted compounds.

Fragment Ion Predicted m/z Proposed Origin Comparison with Unsubstituted Indanone
[M+H]⁺230.15Protonated moleculeN/A (unsubstituted M⁺ at m/z 132)
Fragment A202.12Loss of ethylene from the piperidine ringNot present
Fragment B198.13Alpha-cleavage of the piperidine ring with hydrogen rearrangementNot present
Fragment C146.09Cleavage of the N-C bond to the indanone ringNot present
Fragment D145.06Loss of the entire piperidine moietyAnalogous to the molecular ion of the indanone core after protonation
Fragment E117.07Loss of CO from Fragment DAnalogous to a major fragment of unsubstituted indanone

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation and provide robust analytical data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent system, typically matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source, which is well-suited for the analysis of polar compounds like the target molecule.[1][6]

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized for the specific analyte.[1]

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 1 - 5 µL.[1]

    • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometer (MS) Settings:

    • Ionization Mode: Positive ion mode is preferred due to the basicity of the piperidine nitrogen.[1]

    • MS1 Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ at approximately m/z 230.15).

    • MS2 Scan (Product Ion Scan): Select the precursor ion (m/z 230.15) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum. A collision energy ramp can be employed to observe a wide range of fragments.

III. Data Analysis
  • Identify the Precursor Ion: Confirm the presence of the [M+H]⁺ ion in the MS1 scan.

  • Analyze the Product Ion Spectrum: Correlate the observed fragment ions in the MS2 spectrum with the predicted fragmentation pathways.

  • Comparison: Compare the obtained spectrum with the known spectrum of 2,3-dihydro-1H-inden-1-one to confirm the influence of the piperidine substituent.

Visualization of the Experimental Workflow

G cluster_0 Analytical Workflow A 1. Sample Preparation (1 µg/mL in mobile phase) B 2. LC Injection & Separation (C18 column) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. MS1 Precursor Scan (Identify m/z 230.15) C->D E 5. MS2 Product Ion Scan (Fragment m/z 230.15) D->E F 6. Data Analysis (Compare with predictions) E->F

Caption: Step-by-step workflow for the LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one. By leveraging established fragmentation rules for its constituent chemical moieties, we can anticipate the key fragment ions and differentiate it from related structures. The detailed experimental protocol offers a robust methodology for obtaining high-quality data to confirm these predictions. This in-depth analysis serves as a valuable resource for researchers in the structural characterization and analytical method development for this and similar classes of compounds.

References

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Zanolari, B., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Dias, H. J., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Chen, B., et al. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Whitman College.
  • NPTEL. (2012). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • Little, J. L. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Wolf, T. J. A., & Zare, R. N. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • GNPS Library. Spectrum CCMSLIB00012112954. GNPS.
  • GNPS Library. Spectrum CCMSLIB00012112960. GNPS.
  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Organic Chemistry at CU Boulder. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Youssef, A. M. S. (2007).
  • Zhang, Z., et al. (2022). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. Available at: [Link]

  • University of Arizona.
  • NIST. 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • PubChem. 2,3-dihydro-1H-inden-5-yl(piperidin-3-yl)methanone. PubChem. Available at: [Link]

  • PubChem. 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. PubChem. Available at: [Link]

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Comparing potency of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one vs Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinical standard Donepezil and the structural analog 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one . This analysis focuses on structure-activity relationships (SAR), potency differences driven by binding modes, and experimental validation protocols.

Potency, Pharmacophore Mapping, and Structural Integrity Analysis

Executive Summary

Donepezil (Aricept) is a nanomolar-potency Acetylcholinesterase (AChE) inhibitor designed with a "dual-binding" pharmacophore that spans the entire enzymatic gorge of AChE.

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 808756-85-6) is a structural fragment and synthetic building block. While it shares the indanone core and piperidine moiety with Donepezil, it lacks the critical benzyl linker and correct spatial geometry required for high-affinity binding.

Key Finding: Donepezil exhibits >1000-fold higher potency (IC50 ~5-10 nM) compared to the estimated potency of the 5-piperidinyl analog (IC50 >10 µM), primarily due to the analog's inability to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Chemical Structure & Pharmacophore Analysis

The structural divergence between these two molecules dictates their biological performance.

FeatureDonepezil 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Core Scaffold 5,6-Dimethoxy-indanoneIndanone (unsubstituted at 6, piperidine at 5)
Piperidine Position Position 2 (via methylene linker)Position 5 (Direct N-attachment)
Linker System Flexible Benzyl-Piperidine chainNone (Rigid attachment)
Molecular Weight 379.5 g/mol 215.29 g/mol
Binding Mode Dual-Site (PAS + CAS) Single-Site (Fragment)
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity differences and the resulting pharmacophoric gaps.

StructureComparison Figure 1: Pharmacophore Mapping. Donepezil spans the AChE gorge (PAS to CAS), while the Analog is restricted to a single site. Donepezil Donepezil (Clinical Standard) PAS Peripheral Anionic Site (Indanone Binding) Donepezil->PAS Indanone Core CAS Catalytic Anionic Site (Benzyl Binding) Donepezil->CAS Benzyl Ring Linker Linker Region (Gorge Spanning) Donepezil->Linker Piperidine Bridge Analog 5-(Piperidin-1-yl)-indanone (Fragment/Analog) Analog->PAS Indanone Core Analog->CAS Missing Analog->Linker Missing

Mechanism of Action: The "Dual-Binding" Hypothesis

To understand the potency gap, one must analyze the binding environment of Acetylcholinesterase (AChE). The enzyme features a deep, narrow gorge (~20 Å) with two critical binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp84).

  • Peripheral Anionic Site (PAS): Located at the entrance (Trp279).

Donepezil Performance

Donepezil is a textbook "Dual-Binding Site Inhibitor" (DBS).

  • The Indanone Ring stacks against Trp279 at the PAS.

  • The Nitrogen of the piperidine forms a hydrogen bond with Phe295 (mid-gorge).

  • The Benzyl Group penetrates deep into the gorge to stack against Trp84 at the CAS.

  • Result: This "molecular clamp" mechanism stabilizes the enzyme-inhibitor complex, resulting in single-digit nanomolar affinity (

    
    ).
    
5-(Piperidin-1-yl)-indanone Performance

This analog represents a "truncated" pharmacophore.

  • Direct Attachment: The piperidine is fused directly to the indanone ring at position 5. This rigidifies the structure and eliminates the length required to reach the CAS.

  • Single-Site Binding: The molecule can likely bind only to the PAS (driven by the indanone) or the CAS, but not both simultaneously.

  • Result: Without the entropic and enthalpic gains from dual-site binding, the residence time on the enzyme is short, and the

    
     drops to the micromolar range.
    

Comparative Potency Data

The following data contrasts the established potency of Donepezil with the representative potency of indanone-piperidine fragments lacking the benzyl linker.

CompoundTargetIC50 (Inhibition Potency)Binding Affinity (

)
Selectivity (AChE vs BuChE)
Donepezil hAChE5.7 nM (± 0.2)2.9 nMHigh (AChE > BuChE)
5-(Piperidin-1-yl)-indanone hAChE> 10,000 nM (>10 µM)*N/AUnknown

*Note: Data for the specific 5-piperidinyl analog is estimated based on SAR studies of fragment-based inhibitors (Sugimoto et al., 1995). Fragments lacking the benzyl-linker moiety consistently show >1000-fold loss in potency.

Experimental Protocols for Validation

To objectively verify the potency difference in your own laboratory, use the modified Ellman Assay. This protocol is the gold standard for comparing AChE inhibitors.

Protocol: Modified Ellman Assay for IC50 Determination

Objective: Determine the concentration required to inhibit 50% of AChE activity.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Recombinant human AChE (hAChE) or Electrophorus electricus AChE (0.02 U/mL).

Workflow:

  • Preparation: Dissolve Donepezil and the Analog in DMSO (stock 10 mM). Prepare serial dilutions (100 µM down to 0.1 nM).

  • Incubation:

    • Add 150 µL Buffer to 96-well plate.

    • Add 20 µL Enzyme solution.

    • Add 10 µL Test Compound (Donepezil or Analog).

    • Control: Add 10 µL DMSO (0% inhibition).

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL DTNB/ATCh mixture.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes (kinetic mode).

    • The slope of absorbance vs. time represents enzymatic velocity (

      
      ).
      
  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism or similar).

Conclusion

While 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one shares structural homology with Donepezil, it is not a functional equivalent in terms of potency. It serves primarily as a chemical building block or a fragment probe. For drug development purposes, the benzyl-piperidine linker found in Donepezil is non-negotiable for achieving high-affinity, dual-site inhibition of Acetylcholinesterase.

Recommendation: Use the 5-piperidinyl analog only as a negative control or a starting fragment for "fragment-growing" strategies, where a linker and second aromatic moiety are chemically appended to restore potency.

References
  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307. Link

  • PubChem Compound Summary. (2024). "5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 808756-85-6)."[1] National Center for Biotechnology Information. Link

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 55(22), 10282–10286. Link

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Technical Guide: IR Spectroscopic Identification of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the infrared (IR) spectroscopic signature of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS: 120297-70-1). This molecule represents a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors, functioning as a lipophilic core often seen in Donepezil analogs.

Identification of this compound relies on detecting the synergy between the conjugated indanone system and the tertiary aryl-amine moiety. This guide compares the target molecule against its halogenated precursors (e.g., 5-bromo-1-indanone) to validate successful amination (Buchwald-Hartwig or SNAr) during synthesis.

Structural Analysis & Predicted Spectral Features

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating functional groups. The electronic interaction between the electron-donating piperidine nitrogen and the electron-withdrawing carbonyl group is the defining spectroscopic feature.

The Electronic Effect (Expert Insight)

In a standard 1-indanone, the carbonyl stretch appears near 1715 cm⁻¹ . However, the introduction of a piperidine ring at the 5-position (para-like orientation to the ketone) creates a strong resonance effect. The nitrogen lone pair donates electron density into the aromatic ring, which communicates with the carbonyl oxygen.

  • Consequence: This increases the single-bond character of the C=O bond.

  • Spectral Shift: Expect a red shift (lowering of wavenumber) for the carbonyl peak, likely settling between 1680–1695 cm⁻¹ .

Functional Group Decomposition
  • Indanone Core: Rigid, bicyclic system providing aromatic C=C and conjugated C=O signals.

  • Piperidine Ring: Saturated heterocycle contributing distinct aliphatic C-H stretching (methylene groups) and C-N vibrations.

IR Peak Assignment Table

The following table synthesizes experimental expectations based on structural analogs and spectroscopic principles.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching1680 – 1695 StrongPrimary Identifier. Lower than unsubstituted indanone (1715 cm⁻¹) due to amine conjugation.
Aromatic Ring (C=C) Stretching1580 – 1600 Med-StrongOften appears as a doublet. Enhanced intensity due to polarization by the amine.
Aliphatic C-H Stretching2850 – 2940 MediumDerived from the piperidine ring (CH₂) and the indanone C2/C3 positions.
Aryl-Amine (C-N) Stretching1250 – 1360 MediumCritical for confirming the attachment of the piperidine ring.
Aromatic C-H Out-of-Plane (oop) Bending800 – 860 MediumIndicative of 1,2,4-trisubstituted benzene pattern (5-substituted indanone).
Bohlmann Bands C-H Stretching~2700 – 2800 WeakSpecific to amines where C-H bonds are anti-periplanar to the N-lone pair (often seen in piperidines).

Comparative Analysis: Precursor vs. Product

In drug development, IR is used primarily for "Go/No-Go" decision-making during synthesis. The most common synthetic route involves coupling 5-bromo-1-indanone with piperidine .

Comparative Data Table
FeaturePrecursor: 5-Bromo-1-indanoneTarget: 5-(Piperidin-1-yl)-1-indanoneValidation Logic
C=O Position ~1710–1715 cm⁻¹~1685–1695 cm⁻¹Shift Confirmed: Amine donation lowers C=O frequency.
C-X Stretch ~1070 cm⁻¹ (C-Br)Absent Disappearance: Confirms loss of Bromine.
Aliphatic C-H Weak (only indanone ring)Increased Intensity Appearance: Added piperidine CH₂ groups dominate this region.
C-N Stretch AbsentPresent (~1250-1360 cm⁻¹)Appearance: Confirms C-N bond formation.

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-resolution spectrum to validate the synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha II or PerkinElmer Spectrum Two) with Diamond ATR module.

  • Solvent: Isopropanol (for cleaning).

  • Sample: Dry powder of the target compound (>98% purity preferred).

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Allow to dry. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the diamond crystal.

  • Compression: Lower the pressure arm until the force gauge registers the optimal contact pressure (usually ~80–100 N). Note: Poor contact results in weak peaks; excessive pressure can damage soft crystals.

  • Acquisition: Scan the sample (range 4000–400 cm⁻¹, 32 scans).

  • Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" (to remove CO₂/H₂O noise).

  • Validation: Zoom into the 1650–1750 cm⁻¹ region. If the peak is >1710 cm⁻¹, the reaction may be incomplete (presence of starting material). If the peak is <1700 cm⁻¹, conjugation is successful.

Synthesis & Identification Workflow (Visualization)

The following diagram illustrates the logical flow for synthesizing and validating the target molecule using spectroscopic checkpoints.

G Start Start: 5-Bromo-1-indanone Reaction Reaction: Buchwald-Hartwig (Pd catalyst + Piperidine) Start->Reaction + Piperidine Workup Workup & Purification Reaction->Workup IR_Check IR Analysis (ATR) Workup->IR_Check Decision Peak @ 1690 cm⁻¹? IR_Check->Decision Check C=O Shift Success Validated Product: 5-(Piperidin-1-yl)-1-indanone Decision->Success Yes (Red Shift) Fail Recycle/Purify (Peak @ 1715 cm⁻¹) Decision->Fail No (Unreacted)

Caption: Workflow for validating the synthesis of 5-(Piperidin-1-yl)-1-indanone using IR carbonyl shift as the primary checkpoint.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR peak assignment and conjugation effects).

  • National Institute of Standards and Technology (NIST). (2023). 1-Indanone IR Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. (2025). Donepezil Intermediate Characterization Data. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed operational and disposal plan for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one. This document is structured to deliver essential, immediate safety information and procedural guidance tailored for research and drug development professionals. Our objective is to ensure that you can manage this compound's lifecycle safely, from use to final disposal, reinforcing a culture of safety and environmental responsibility in the laboratory.

Hazard Characterization and Assessment

The molecular structure of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one incorporates a piperidine ring, a cyclic secondary amine known for its hazardous properties. The disposal and handling procedures must, therefore, assume that the compound exhibits similar hazards.

The primary hazards associated with the piperidine functional group include:

  • Flammability : Piperidine is a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

  • Corrosivity : It is known to cause severe skin burns and serious eye damage.[4][5][6] Brief exposure to even small amounts can cause permanent injury.[7]

  • Toxicity : The compound is presumed to be toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[4][5]

  • Reactivity : It can react exothermically when neutralizing acids.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]

Hazard Category Inferred Risks and Rationale (Based on Piperidine Moiety)
Physical Hazards Highly Flammable. Assumed to have a low flash point. Vapors may form explosive mixtures with air.[8] All ignition sources must be strictly controlled during handling and disposal.
Health Hazards Toxic & Corrosive. Presumed to be toxic via dermal, inhalation, and oral routes.[4][5][6] Causes severe skin burns and irreversible eye damage.[7]
Environmental Hazards Harmful to Aquatic Life. Should not be allowed to enter drains or waterways.[4][9]
Chemical Reactivity Incompatible with Acids and Oxidizers. Avoid mixing with strong acids, acid halides, and strong oxidizing agents.[1][3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containing 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, it is imperative to wear appropriate PPE to mitigate the risks of exposure.

Mandatory PPE includes:

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[10]

  • Eye and Face Protection : Use tightly fitting safety goggles and a face shield for maximum protection against splashes.[10]

  • Skin and Body Protection : A flame-retardant lab coat or a complete chemical-resistant suit is required.[10] Ensure clothing is antistatic.

  • Respiratory Protection : All handling of waste should occur in a certified chemical fume hood to avoid inhaling vapors.[8] If a fume hood is not available, a full-face respirator with appropriate cartridges is mandatory.[8]

Waste Segregation and Containment Protocol

Proper segregation is the first critical step in the disposal process. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Segregation and Containment:

  • Designate a Specific Waste Container : Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) for all waste containing this compound. The container must have a secure, tightly-sealing lid.[11][12]

  • Label the Container Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[11][13] The label must clearly state:

    • The full chemical name: "5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one"

    • The words "Hazardous Waste"

    • Associated Hazards: "Flammable, Corrosive, Toxic"

    • Date of first accumulation

  • Segregate Incompatibles : Store this waste container separately from acids, oxidizing agents, and other incompatible materials to prevent accidental reactions.[3][12]

  • Utilize Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[11][13]

  • Keep Containers Closed : The waste container must remain closed at all times except when you are actively adding waste.[11][13]

Disposal Workflow: A Step-by-Step Guide

In-lab treatment or neutralization of this compound is not recommended due to its presumed high reactivity and the potential for exothermic reactions. The primary disposal method must be through a licensed professional waste disposal service.[8][14]

Workflow for Preparing Waste for Disposal:

  • Categorize Waste Streams :

    • Solid Waste : Collect un-reclaimable solid compound, contaminated labware (e.g., spatulas, weigh boats), and contaminated PPE (gloves, bench paper) in a designated, labeled, and sealed plastic bag. Place this bag inside the hazardous waste container.

    • Liquid Waste : Collect spent solutions and solvent rinsates directly into the designated liquid hazardous waste container.

    • Empty Containers : The original container of the compound must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol); collect the rinsate as hazardous liquid waste.[11][12] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[12][13]

  • Package for Pickup : Ensure the waste container is clean on the outside, securely sealed, and accurately labeled. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12]

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[13][15] Provide them with the complete chemical name and hazard information.

Disposal Decision Workflow

G cluster_0 Waste Generation & Handling cluster_1 Final Disposal Protocol Start Waste Generated: 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one PPE Step 1: Don Mandatory PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste Stream PPE->Segregate Container Step 3: Use Labeled, Compatible Waste Container with Secondary Containment Segregate->Container Package Step 4: Securely Package Waste (Seal Lid, Check Label, No Overfilling) Container->Package ContactEHS Step 5: Contact EHS or Licensed Waste Disposal Contractor Package->ContactEHS Disposal Final Step: Professional Disposal (Incineration or other approved method) ContactEHS->Disposal

Caption: Disposal workflow for 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one.

Spill Management Procedures

Immediate and correct response to a spill is critical to preventing injury and environmental contamination.

For a Minor Spill (Contained within a Fume Hood):

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : Keep the fume hood running.

  • Contain the Spill : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[3][7][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue : Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[3][7]

  • Decontaminate : Wipe the spill area with a cloth dampened with soapy water.[16] Collect all cleaning materials as hazardous waste.

  • Package Waste : Seal and label all spill cleanup materials as hazardous waste for professional disposal.[16]

For a Major Spill (Outside of a Fume Hood or Large Volume):

  • EVACUATE IMMEDIATELY : Alert all personnel and evacuate the laboratory.[7][16]

  • Isolate the Area : Close the laboratory doors and prevent re-entry.

  • Call for Emergency Response : Contact your institution's emergency number or local fire department. Inform them of the chemical's name and its flammability, toxicity, and corrosive hazards. Do not attempt to clean up a major spill yourself.[16]

References

  • Safety Data Sheet PIPERIDINE.

  • SAFETY DATA SHEET: 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride.

  • SAFETY DATA SHEET: Piperidine.

  • CHEMICAL SPILL PROCEDURES.

  • Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.

  • Safety Data Sheet: Piperidine.

  • Safety Data Sheet: Piperidine.

  • Safety Data Sheet: Piperidine.

  • PIPERIDINE | CAMEO Chemicals.

  • Safety Data Sheet: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate.

  • General Chemical Spill Procedures.

  • Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride.

  • SAFETY DATA SHEET: Piperidine.

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • SAFETY DATA SHEET: Piperidine.

  • SAFETY DATA SHEET: Piperidine.

  • Chapter 8: Decontamination, Disinfection and Spill Response.

  • CHEMICAL SPILL PROCEDURES.

  • Material Safety Data Sheet: Piperazine Dihydrochloride.

  • SAFETY DATA SHEET: 1,2-Dipiperidinoethane.

  • Piperidine - SAFETY DATA SHEET.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

  • Hazardous Waste Disposal Procedures.

  • Laboratory chemical waste disposal guidelines.

  • Laboratory Guide for Managing Chemical Waste.

  • Chapter 7 Chemical Disposal Procedures.

Sources

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